molecular formula C8H12O3 B8050271 Methyl (1S)-3-oxocyclopentaneacetate

Methyl (1S)-3-oxocyclopentaneacetate

Número de catálogo: B8050271
Peso molecular: 156.18 g/mol
Clave InChI: CPXMFVOUUXTIOH-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Methyl 2-(3-oxocyclopentyl)acetate (CAS 2630-38-8) is a chiral building block of significant importance in organic synthesis, particularly within cyclopentanoid chemistry. Its structure, featuring a cyclopentanone ring strategically functionalized with an acetate side chain, makes it a versatile precursor for constructing complex molecules. The compound's core value lies in its role as a key intermediate in the stereoselective synthesis of prostaglandins and their analogues, which are hormone-like substances critical in numerous physiological processes . Furthermore, this chiral synthon is a known precursor in the synthesis of valuable fragrance ingredients such as Methyl dihydrojasmonate . The ketone and ester functionalities provide distinct reactive sites for nucleophilic additions, alpha-alkylations, and other transformations, allowing researchers to elaborate the core structure into more complex targets . The (S)-enantiomer provides specific stereochemistry required for asymmetric synthesis applications. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care; refer to the Safety Data Sheet for detailed hazard information (H302-H315-H319-H335) . Store sealed in a dry environment, preferably in a freezer at or below -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-[(1S)-3-oxocyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMFVOUUXTIOH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Methyl (1S)-3-oxocyclopentaneacetate, a chiral molecule of interest in organic synthesis and drug discovery. Due to the limited availability of data for this specific enantiomer, information from its racemic mixture and structurally related compounds is included to provide a broader understanding. All data presented herein is intended for research and development purposes.

Chemical and Physical Properties

Precise experimental data for the (1S)-enantiomer is scarce in publicly available literature. The following tables summarize the known properties of methyl 2-(3-oxocyclopentyl)acetate (racemic mixture) and related compounds. These values can serve as estimations for the (1S)-isomer.

Table 1: General Properties of Methyl 2-(3-oxocyclopentyl)acetate

PropertyValueSource
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
CAS Number 2630-38-8 (for the racemate, potentially also for the (S)-enantiomer)[1][2]
Canonical SMILES COC(=O)CC1CCC(=O)C1[1]
InChIKey CPXMFVOUUXTIOH-UHFFFAOYSA-N[1]

Table 2: Predicted and Estimated Physical Properties

PropertyValueNotes
Boiling Point Not availableData for the specific isomer is not readily available.
Melting Point Not availableData for the specific isomer is not readily available.
Density Not availableData for the specific isomer is not readily available.
XLogP3-AA 0.1A measure of lipophilicity, predicted for the racemic mixture.[1]
Topological Polar Surface Area 43.4 ŲPredicted for the racemic mixture.[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Spectroscopic Data

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the methylene and methine protons of the cyclopentane ring, and a singlet for the acetate methyl group.

  • ¹³C NMR: Expected signals would include resonances for the ketone carbonyl, the ester carbonyl, the methoxy carbon, and the carbons of the cyclopentane ring.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ketone and the ester.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight would be expected.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not available. The following handling precautions are based on the safety profiles of structurally similar compounds, such as ethyl 2-(2-oxocyclopentyl)acetate.[3]

Table 3: General Safety and Handling Recommendations

Hazard CategoryRecommendation
Eye Contact Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles.[3]
Skin Contact Causes skin irritation. Wear compatible chemical-resistant gloves.[3]
Inhalation May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[3]
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection.[3]
Storage Store in a well-ventilated place. Keep container tightly closed.[3]

Experimental Protocols

Conceptual Experimental Protocol: Enantioselective Synthesis

This protocol is a conceptual outline based on established chemical principles for the synthesis of similar chiral compounds.

  • Formation of a Chiral Imine: A chiral amine, such as (R)-1-phenylethylamine, is reacted with a suitable cyclopentenone precursor in an appropriate solvent like toluene. This reaction forms a chiral imine intermediate.

  • Stereoselective Michael Addition: The chiral imine undergoes a Michael addition with a suitable acetate-containing nucleophile. The stereoselectivity of this step is directed by the chiral auxiliary.

  • Hydrolysis: The resulting intermediate is hydrolyzed, typically with an aqueous acid, to remove the chiral auxiliary and reveal the ketone, yielding the desired (S)-enantiomer of the product.

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to isolate the this compound.

Chiral Separation

Alternatively, the racemic mixture of methyl 2-(3-oxocyclopentyl)acetate can be synthesized and then the enantiomers separated using chiral High-Performance Liquid Chromatography (HPLC).

Conceptual Protocol: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® or CHIRALCEL® series), are often effective for separating enantiomers of cyclic ketones and esters.[5][6]

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), is chosen and the ratio is optimized to achieve baseline separation of the two enantiomers.[7]

  • Analysis: The racemic mixture is injected into the HPLC system, and the two enantiomers are separated based on their differential interaction with the chiral stationary phase. The fractions corresponding to each enantiomer are collected separately.

Visualizations

Diagram 1: Conceptual Synthetic Workflow

G Conceptual Enantioselective Synthesis cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Purification A Cyclopentenone Precursor C Chiral Imine Intermediate A->C B Chiral Amine ((R)-1-phenylethylamine) B->C E Michael Adduct C->E Stereoselective Reaction D Acetate Nucleophile D->E F Acid Hydrolysis E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Conceptual workflow for the enantioselective synthesis.

Diagram 2: Chiral HPLC Separation Logic

G Chiral HPLC Separation Logic Racemic Racemic Mixture (R and S enantiomers) Injection Injection into HPLC Racemic->Injection Column Chiral Stationary Phase (e.g., CHIRALPAK®) Injection->Column Separation Differential Interaction Column->Separation Enantiomer_S Isolated (S)-Enantiomer Separation->Enantiomer_S Slower Elution Enantiomer_R Isolated (R)-Enantiomer Separation->Enantiomer_R Faster Elution

Caption: Logic diagram for the separation of enantiomers via chiral HPLC.

References

A Technical Guide to Methyl (1S)-3-oxocyclopentaneacetate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1S)-3-oxocyclopentaneacetate, a chiral building block of significant interest in medicinal chemistry, serves as a crucial precursor in the stereoselective synthesis of prostaglandins and their analogues. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its relevance in drug development, particularly in the context of prostaglandin signaling pathways. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate its practical application in a research and development setting.

Chemical Identity and Properties

The compound with the common name "this compound" is systematically named methyl 2-((1S)-3-oxocyclopentyl)acetate according to IUPAC nomenclature.

Synonyms

A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • (1S)-3-Oxo-cyclopentaneacetic acid methyl ester

  • (S)-3-Oxo-cyclopentaneacetic acid methyl ester

  • (S)-Methyl 2-(3-oxocyclopentyl)acetate

  • Methyl 2-(3-oxocyclopentyl)acetate (for the racemic mixture)

  • Cyclopentaneacetic acid, 3-oxo-, methyl ester, (1S)-

Physicochemical Properties

Quantitative data for methyl 2-(3-oxocyclopentyl)acetate is summarized in the table below. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C₈H₁₂O₃(Computed)
Molecular Weight 156.18 g/mol (Computed)
CAS Number 2630-38-8 ((S)-enantiomer)BOC Sciences[]
Appearance Not available (likely a liquid or low-melting solid)-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Not available-
XLogP3-AA 0.1(Computed)
Hydrogen Bond Donor Count 0(Computed)
Hydrogen Bond Acceptor Count 3(Computed)
Rotatable Bond Count 3(Computed)

Synthesis and Experimental Protocols

The enantioselective synthesis of methyl 2-((1S)-3-oxocyclopentyl)acetate is crucial for its application as a chiral precursor. While various methods exist for the synthesis of related cyclopentanone structures, a specific protocol for the (1S)-enantiomer often involves enzymatic resolution or asymmetric synthesis. Below is a representative synthetic approach based on established chemical principles.

General Synthetic Strategy

A common strategy for obtaining the (1S)-enantiomer involves the synthesis of the racemic methyl 2-(3-oxocyclopentyl)acetate followed by enzymatic kinetic resolution.

Synthetic_Workflow cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation and Isolation start Starting Materials (e.g., Cyclopentenone derivatives) racemate Racemic Methyl 2-(3-oxocyclopentyl)acetate start->racemate Multi-step synthesis lipase Lipase-catalyzed (e.g., acylation or hydrolysis) racemate->lipase separation Chromatographic Separation lipase->separation s_enantiomer Methyl 2-((1S)-3-oxocyclopentyl)acetate (Target Compound) separation->s_enantiomer r_enantiomer Methyl 2-((1R)-3-oxocyclopentyl)acetate (or its derivative) separation->r_enantiomer

Caption: General workflow for the synthesis of this compound via enzymatic resolution.

Exemplary Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure and may require optimization for specific substrates and enzymes.

Materials:

  • Racemic methyl 2-(3-oxocyclopentyl)acetate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Buffer solution (if performing hydrolysis)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (for Acylation):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve racemic methyl 2-(3-oxocyclopentyl)acetate (1 equivalent) in the chosen anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Acylation: Add the acyl donor (1-5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature to 40°C) and monitor the progress by a suitable analytical technique such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining substrate and the product.

  • Work-up: Once the desired conversion (ideally around 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted (S)-enantiomer can be separated by column chromatography on silica gel.

Role in Drug Development and Signaling Pathways

This compound is a valuable chiral synthon primarily due to its utility in the total synthesis of prostaglandins. Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of hormone-like effects in animals. They are involved in numerous physiological and pathological processes, making them and their mimetics important targets for drug development.

Prostaglandin Synthesis

The cyclopentanone core of this compound serves as a scaffold onto which the two characteristic side chains of prostaglandins can be stereoselectively introduced. The (1S) configuration is essential for obtaining the desired stereochemistry in the final prostaglandin product, which is critical for its biological activity.

Prostaglandin_Synthesis_Pathway start Methyl 2-((1S)-3-oxocyclopentyl)acetate step1 Introduction of the ω-side chain start->step1 step2 Introduction of the α-side chain step1->step2 pg_intermediate Prostaglandin Intermediate step2->pg_intermediate prostaglandins Prostaglandins (e.g., PGE, PGF series) pg_intermediate->prostaglandins Further modifications

Caption: Simplified logical relationship of this compound as a precursor in prostaglandin synthesis.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers intracellular signaling cascades, leading to a variety of cellular responses. For instance, the binding of Prostaglandin E2 (PGE2) to its receptors (EP1-4) can lead to:

  • EP1 Receptor: Activation of phospholipase C (PLC), leading to an increase in intracellular calcium.

  • EP2/EP4 Receptors: Activation of adenylyl cyclase (AC), resulting in increased cyclic AMP (cAMP) levels.

  • EP3 Receptor: Inhibition of adenylyl cyclase, leading to decreased cAMP levels.

These signaling events are central to processes such as inflammation, pain, fever, blood pressure regulation, and reproduction. The development of drugs that can modulate these pathways is a major focus of pharmaceutical research. By providing a key building block for the synthesis of specific prostaglandin analogues, this compound plays a fundamental role in the discovery of new therapeutics targeting these pathways.

Prostaglandin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular prostaglandin Prostaglandin (e.g., PGE2) receptor Prostaglandin Receptor (GPCR) prostaglandin->receptor g_protein G-protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger cellular_response Cellular Response (e.g., Inflammation, Pain) second_messenger->cellular_response

Caption: A generalized signaling pathway for prostaglandins.

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of prostaglandins and related bioactive molecules. Its stereocenter dictates the ultimate stereochemistry and, consequently, the biological activity of the final products. A thorough understanding of its properties and synthetic methodologies is therefore essential for researchers engaged in the design and development of novel therapeutics targeting the extensive signaling networks modulated by prostaglandins. The protocols and pathways outlined in this guide serve as a foundational resource for the effective utilization of this important chemical entity in a scientific setting.

References

The Genesis of a Chiral Building Block: A Technical History of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1S)-3-oxocyclopentaneacetate, a chiral cyclopentanone derivative, stands as a pivotal intermediate in the landscape of complex molecule synthesis, most notably in the pioneering work on prostaglandins. Its history is not one of a singular, isolated discovery but rather an integral part of the monumental efforts to achieve the total synthesis of prostaglandins, a class of potent lipid compounds with profound physiological effects. This technical guide delves into the historical context of its emergence, detailed synthetic methodologies, and its role in advancing organic synthesis and drug development.

Historical Context: The Quest for Prostaglandins

The story of this compound is inextricably linked to the groundbreaking research of E.J. Corey and his group in the late 1960s and early 1970s on the total synthesis of prostaglandins.[1][2][3] Prostaglandins, with their complex stereochemistry and significant biological activity, presented a formidable challenge to synthetic chemists of the era. Corey's retrosynthetic analysis of the prostaglandin skeleton identified a key chiral cyclopentane core as a critical building block. This led to the development of various strategies to construct this core with the correct stereochemistry, and it is within this context that chiral 3-oxocyclopentaneacetate derivatives emerged as indispensable intermediates.

One of the most celebrated achievements in this field is the development of the "Corey lactone," a versatile bicyclic intermediate that provides the necessary stereochemical control for the synthesis of various prostaglandins.[4][5] The synthesis of the Corey lactone and other related prostaglandin precursors often involves intermediates that are structurally very similar or are direct precursors to this compound. The critical step in these syntheses was the establishment of the correct absolute stereochemistry at the chiral centers of the cyclopentane ring.

Physicochemical Properties

While detailed historical data on the initial characterization is scarce, modern analytical techniques have provided a clear profile of related compounds. The following table summarizes key physicochemical properties for a closely related derivative, methyl 1-methyl-3-oxocyclopentane-1-carboxylate, as a representative example.

PropertyValueReference
Molecular FormulaC8H12O3[6]
Molecular Weight156.18 g/mol [6]
XLogP30.3[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count2[6]
Exact Mass156.078644241 Da[6]
Topological Polar Surface Area43.4 Ų[6]

Key Synthetic Strategies and Experimental Protocols

The synthesis of chiral cyclopentanone intermediates like this compound has been approached through various methods over the years, with a primary focus on achieving high enantioselectivity. Early methods often relied on the resolution of racemic mixtures, while later advancements introduced asymmetric synthesis strategies.

Resolution of Racemic Mixtures

One of the classical approaches to obtaining enantiomerically pure compounds is the resolution of a racemic mixture.[7] This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography.[5]

Generalized Experimental Protocol for Resolution:

  • Diastereomer Formation: A racemic mixture of methyl 3-oxocyclopentaneacetate is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine or alcohol) in a suitable solvent.

  • Separation: The resulting diastereomeric mixture is separated based on differences in their physical properties. Fractional crystallization is a common method, where the less soluble diastereomer crystallizes out of the solution.

  • Liberation of Enantiomer: The separated diastereomer is then treated to remove the chiral auxiliary, yielding the desired enantiomer of methyl 3-oxocyclopentaneacetate.

Asymmetric Synthesis

The development of asymmetric synthesis has provided more efficient routes to chiral molecules, avoiding the need for resolution. Chemoenzymatic methods and the use of chiral catalysts are prominent in modern organic synthesis.[8]

Illustrative Chemoenzymatic Synthesis Workflow:

The following diagram illustrates a conceptual workflow for a chemoenzymatic approach to synthesizing a chiral cyclopentanone intermediate.

chemoenzymatic_synthesis A Prochiral Cyclopentanone Derivative B Enzyme-catalyzed Asymmetric Reaction (e.g., Baeyer-Villiger oxidation) A->B Substrate C Chiral Lactone Intermediate B->C Enantioselective Conversion D Chemical Transformations (e.g., Ring Opening, Esterification) C->D Further Modification E This compound D->E Final Product

Caption: Conceptual workflow for the chemoenzymatic synthesis of this compound.

Role in Prostaglandin Synthesis

The paramount importance of this compound and its analogs lies in their role as key building blocks in the total synthesis of prostaglandins. The cyclopentanone core with the correct stereochemistry is elaborated through a series of reactions to introduce the two side chains characteristic of the prostaglandin structure.

Generalized Prostaglandin Synthesis Workflow:

The following diagram outlines the general strategy for prostaglandin synthesis starting from a chiral cyclopentanone intermediate.

prostaglandin_synthesis Start This compound Step1 Introduction of the ω-side chain (e.g., Horner-Wadsworth-Emmons reaction) Start->Step1 Intermediate1 Enone Intermediate Step1->Intermediate1 Step2 Reduction of the Ketone Group Intermediate1->Step2 Intermediate2 Allylic Alcohol Step2->Intermediate2 Step3 Introduction of the α-side chain (e.g., Wittig reaction) Intermediate2->Step3 End Prostaglandin (e.g., PGF2α, PGE2) Step3->End

Caption: Generalized workflow for the synthesis of prostaglandins from a chiral cyclopentanone intermediate.

Prostaglandin Signaling Pathways

The biological activity of prostaglandins is mediated through their interaction with specific G-protein coupled receptors on the cell surface.[8][9][10] This interaction triggers intracellular signaling cascades that lead to a variety of physiological responses.

Simplified Prostaglandin E2 (PGE2) Signaling Pathway:

The following diagram depicts a simplified overview of the signaling pathways initiated by Prostaglandin E2 (PGE2), a prominent member of the prostaglandin family.

pge2_signaling cluster_receptors EP Receptors cluster_effectors Downstream Signaling PGE2 Prostaglandin E2 (PGE2) EP1 EP1 EP2 EP2 EP3 EP3 EP4 EP4 PLC ↑ PLC → ↑ Ca²⁺ EP1->PLC AC_inc ↑ Adenylyl Cyclase → ↑ cAMP EP2->AC_inc AC_dec ↓ Adenylyl Cyclase → ↓ cAMP EP3->AC_dec EP4->AC_inc Physiological_Response Physiological Response (e.g., Inflammation, Pain, Fever) PLC->Physiological_Response AC_inc->Physiological_Response AC_dec->Physiological_Response

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) through its receptors.

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the ingenuity and perseverance of organic chemists. While not a household name, this chiral building block played a crucial, albeit often behind-the-scenes, role in one of the landmark achievements of modern organic synthesis: the total synthesis of prostaglandins. Its history underscores the importance of developing methods for stereocontrolled synthesis and highlights the profound impact that such fundamental research can have on the fields of medicine and drug development. The ongoing exploration of new synthetic methodologies continues to build upon the foundation laid by these early discoveries, enabling the creation of ever more complex and medicinally relevant molecules.

References

Spectroscopic Profile of Methyl (1S)-3-oxocyclopentaneacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (1S)-3-oxocyclopentaneacetate (CAS No. 2630-38-8).[1] Due to a lack of publicly available experimental spectra for the specific (1S) stereoisomer, this document presents mass spectrometry data for the closely related "Methyl 3-oxocyclopentaneacetate" and provides expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's structure and data from analogous compounds.

Data Presentation

Mass Spectrometry (MS)

The mass spectrum of an enantiomer is identical to its corresponding racemic mixture. Therefore, the data for "Methyl 3-oxocyclopentaneacetate" is representative of the (1S) isomer. The primary fragmentation patterns are consistent with the structure of a methyl ester and a cyclopentanone ring.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
156---[M]+ (Molecular Ion)
125---[M - OCH3]+
97---[M - COOCH3]+
83---[C5H7O]+
55---[C4H7]+

Note: The relative intensities are not available from the search results but the major fragments are listed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound were not found in the public domain. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR based on the analysis of its functional groups and comparison with similar structures.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
O-CH₃3.6 - 3.7Singlet3H
CH₂ (alpha to C=O, ester)2.3 - 2.6Multiplet2H
CH (methine)2.2 - 2.5Multiplet1H
CH₂ (cyclopentanone)1.8 - 2.4Multiplets4H
CH₂ (cyclopentanone)1.5 - 1.8Multiplet2H

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O (Ketone)215 - 220
C=O (Ester)170 - 175
O-CH₃50 - 55
CH (methine)40 - 45
CH₂ (alpha to C=O, ester)35 - 40
CH₂ (cyclopentanone)30 - 40
CH₂ (cyclopentanone)25 - 35
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
C=O (Ketone)1740 - 1750 (strong)Stretch
C=O (Ester)1735 - 1750 (strong)Stretch
C-O (Ester)1150 - 1250 (strong)Stretch
C-H (sp³)2850 - 3000 (medium)Stretch

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the salt plates.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

"Methyl (1S)-3-oxocyclopentaneacetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1S)-3-oxocyclopentaneacetate, with the CAS number 2630-38-8, is a chiral organic compound of interest in pharmaceutical research and development. Its structure features a cyclopentanone ring substituted with a methyl acetate group at the C1 position, with the stereochemistry at this chiral center designated as (S). This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific data. The primary application of this compound lies in its role as a versatile synthetic intermediate for the preparation of more complex pharmaceutical agents.[1][2][3]

Chemical Structure and Properties

The precise stereochemistry of this compound is crucial for its application in stereospecific synthesis. Below are the key identifiers and a summary of its known physical and chemical properties.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name methyl [(1S)-3-oxocyclopentyl]acetate
CAS Number 2630-38-8[1][2]
Molecular Formula C₈H₁₂O₃[1]
Canonical SMILES COC(=O)CC1CCC(=O)C1[4]
InChI Key CPXMFVOUUXTIOH-LURJTMIESA-N[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 156.18 g/mol [5]
Physical State Neat oil[1]
Purity ≥95%[1]
Solubility Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)[1]
Storage Store at -20°C for long-term stability (≥ 4 years)[1]
Shipping Room temperature in the continental US; may vary elsewhere[1]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]
Topological Polar Surface Area 43.4 Ų[4]

Synthesis and Experimental Protocols

A plausible synthetic approach, illustrated in the logical workflow below, would involve the asymmetric Michael addition of a nucleophile to a cyclopentenone precursor, followed by functional group manipulation to yield the target keto-ester. The stereochemistry at the C1 position would be established during the asymmetric conjugate addition step, employing a chiral auxiliary or a chiral catalyst.

G General Synthetic Logic for (1S)-3-Oxocyclopentaneacetate Derivatives cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Product start1 Cyclopentenone reaction Asymmetric Michael Addition start1->reaction start2 Malonate Derivative start2->reaction start3 Chiral Catalyst/Auxiliary start3->reaction Control intermediate Chiral Cyclopentanone Adduct reaction->intermediate final_steps Decarboxylation & Esterification intermediate->final_steps product This compound final_steps->product

A generalized synthetic workflow for chiral 3-oxocyclopentaneacetates.

Spectroscopic Data

Detailed assigned spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, predicted spectral data and data for the racemic mixture or closely related structures are available and can provide a basis for characterization.

Mass Spectrometry: A mass spectrum for the racemic "Methyl 3-oxocyclopentaneacetate" is available, which would be expected to be identical for the (1S) enantiomer. The fragmentation pattern can be used for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the ketone and ester functional groups:

  • C=O stretch (ketone): ~1740-1750 cm⁻¹

  • C=O stretch (ester): ~1735-1745 cm⁻¹

  • C-O stretch (ester): ~1160-1210 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra are available and can be used as a reference for experimental data. The ¹H NMR would show characteristic signals for the methoxy group of the ester, the protons alpha to the carbonyl groups, and the other methylene protons on the cyclopentane ring. The chiral center would lead to diastereotopic protons, potentially resulting in more complex splitting patterns.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Its primary documented use is as a building block in the synthesis of pharmaceutically active molecules.[1][2][3]

It is important to distinguish this compound from methyl jasmonate, a structurally related plant hormone with a well-documented role in plant defense signaling. Methyl jasmonate contains a pentenyl side chain at the C2 position of the cyclopentanone ring, a feature absent in this compound. Therefore, the biological activities of methyl jasmonate cannot be directly extrapolated to the title compound.

The diagram below illustrates the general role of a synthetic intermediate in a drug development pipeline.

G Role in Pharmaceutical Synthesis A This compound (Chiral Building Block) B Multi-step Chemical Synthesis A->B C Complex Target Molecule (e.g., Active Pharmaceutical Ingredient) B->C D Biological Screening & Preclinical Studies C->D E Drug Candidate D->E

Typical workflow illustrating the use of a synthetic intermediate.

Conclusion

This compound is a valuable chiral intermediate for organic synthesis, particularly in the pharmaceutical industry. While detailed experimental and biological data for this specific enantiomer are scarce in publicly available resources, its fundamental physical and chemical properties are established. Further research into its synthesis and potential biological activities could expand its applications. Researchers utilizing this compound should rely on standard analytical techniques (NMR, IR, MS) for quality control and structural verification, using data from related compounds as a preliminary reference.

References

Technical Guide: Physicochemical Properties of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of the chemical compound Methyl (1S)-3-oxocyclopentaneacetate. This compound is a methyl ester derivative of 3-oxocyclopentaneacetic acid and is of interest in various research and development applications.

Molecular Identity and Properties

The compound , systematically named Methyl 2-((1S)-3-oxocyclopentyl)acetate, is often referred to by its common name, this compound. Its fundamental physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂O₃[][2]
Molecular Weight 156.18 g/mol []
Canonical SMILES COC(=O)CC1CCC(=O)C1[]
InChI Key CPXMFVOUUXTIOH-UHFFFAOYSA-N[]
CAS Number 2630-38-8[][2]

It is important to note that while the "(1S)" designation specifies a particular stereoisomer, the molecular formula and weight are identical for the racemic mixture and other stereoisomers of Methyl 3-oxocyclopentaneacetate.

Related Compounds

For comparative analysis, the molecular formulas and weights of several structurally related compounds are provided in the table below. These variations in structure, such as the presence of additional substituents, can significantly alter the chemical and biological properties of the molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-oxo-2-pentylidenecyclopentaneacetateC₁₃H₂₀O₃224.30[3][4]
Methyl 2-(3-Oxo-2-((E)-pent-2-enyl)cyclopentyl)acetateC₁₃H₂₀O₃224.30[3]
Methyl (3-Oxo-2-pentylcyclopentyl)acetateC₁₃H₂₂O₃226.31[5]
Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetateC₁₃H₁₈O₃222.28[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound and related compounds are typically found in peer-reviewed scientific literature and patents. Researchers seeking to work with this compound should consult chemical databases such as PubChem and Chemical Abstracts Service (CAS) for references to specific synthetic methods and analytical procedures. The CAS number 2630-38-8 can be used as a primary identifier for literature searches.

Logical Workflow for Compound Property Determination

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.

cluster_experimental Experimental Verification A Compound Name/Structure Inquiry (e.g., this compound) B Database Search (PubChem, CAS, etc.) A->B C Identify Molecular Formula and Weight B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Physical Property Measurement (Melting Point, Boiling Point) C->E G Final Compound Characterization D->G E->G F Chemical Reactivity Studies F->G

Caption: Workflow for determining the physicochemical properties of a chemical compound.

References

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1S)-3-oxocyclopentaneacetate is a pivotal chiral building block in the synthesis of a variety of biologically active molecules, most notably prostaglandins and their analogues. The precise stereochemistry of this molecule is paramount for its utility, dictating the ultimate configuration of the target therapeutic agent. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, including methods for its enantioselective synthesis and techniques for the determination of its absolute configuration. Quantitative data from the literature is summarized, and a conceptual experimental workflow for its stereochemical analysis is presented.

Introduction

The cyclopentanone ring is a common structural motif in numerous natural products and pharmaceuticals. When substituted, the cyclopentane ring can possess multiple stereocenters, leading to a variety of stereoisomers. The biological activity of these molecules is often highly dependent on their specific stereochemistry. This compound possesses a single stereocenter at the C1 position, dictating the spatial arrangement of the carboxymethyl group relative to the cyclopentanone ring. This specific (1S) configuration is a crucial precursor for the synthesis of prostaglandins of the E and F series, which are involved in a wide range of physiological processes.

Stereochemistry and Absolute Configuration

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms in space. For this compound, the "(1S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon (C1) are prioritized based on atomic number. The orientation of these substituents then determines the "S" (Sinister) or "R" (Rectus) configuration.

The stereochemistry of this molecule significantly influences its chemical reactivity and its ability to interact with chiral biological systems, such as enzymes and receptors.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is a key challenge and a subject of extensive research. Several strategies have been developed to achieve high enantioselectivity.

Chemoenzymatic Synthesis

One effective approach is the use of enzymes to catalyze stereoselective reactions. For instance, a chemoenzymatic synthesis can be employed to produce key intermediates with high enantiomeric excess. A common strategy involves the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.

A representative workflow for a chemoenzymatic approach is outlined below:

chemoenzymatic_synthesis Prochiral_Substrate Prochiral Cyclopentenone Derivative Enzymatic_Reduction Enzymatic Reduction (e.g., using a reductase) Prochiral_Substrate->Enzymatic_Reduction Chiral_Intermediate Chiral Hydroxycyclopentanone Intermediate Enzymatic_Reduction->Chiral_Intermediate Side_Chain_Introduction Side Chain Introduction Chiral_Intermediate->Side_Chain_Introduction Oxidation Oxidation of Alcohol Target_Molecule This compound Esterification Esterification Esterification->Target_Molecule Intermediate_Acid (1S)-3-oxocyclopentaneacetic acid Side_Chain_Introduction->Intermediate_Acid Intermediate_Acid->Esterification

Caption: Conceptual workflow for the chemoenzymatic synthesis of this compound.

Asymmetric Catalysis

Asymmetric catalysis utilizing chiral metal complexes or organocatalysts is another powerful tool for the enantioselective synthesis of this compound. These catalysts can control the stereochemical outcome of key bond-forming reactions, leading to the desired (1S) enantiomer.

Determination of Absolute Configuration

Confirming the absolute configuration of a synthesized chiral molecule is a critical step in drug development and chemical research. Several analytical techniques can be employed for this purpose.

Chiroptical Methods

Circular Dichroism (CD) spectroscopy is a primary method for determining the absolute configuration of chiral ketones like this compound. The n-π* electronic transition of the carbonyl group in a chiral environment gives rise to a characteristic Cotton effect in the CD spectrum. The sign of this Cotton effect can often be correlated to the absolute configuration of the molecule based on empirical rules, such as the octant rule for cyclic ketones. For (1S)-substituted cyclopentanones, a specific sign of the Cotton effect is expected.

Table 1: Chiroptical Data for Related Compounds

CompoundSolventλmax (nm)ΔεReference
(R)-(+)-3-MethylcyclopentanoneGas Phase~290-310PositiveTheoretical Study
X-ray Crystallography

Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray crystallography of the compound or a suitable crystalline derivative. This technique provides a detailed three-dimensional structure of the molecule, from which the absolute stereochemistry can be definitively assigned.

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to determine the enantiomeric purity and, in some cases, deduce the absolute configuration by comparing the spectra to those of known standards.

Experimental Protocols (Conceptual)

While specific, detailed protocols for the synthesis and analysis of this compound are often proprietary or found within specific research publications, a general conceptual workflow for its stereochemical analysis is presented below.

stereochemical_analysis_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation of Absolute Configuration Enantioselective_Synthesis Enantioselective Synthesis Purification Chromatographic Purification Enantioselective_Synthesis->Purification Polarimetry Polarimetry (Measure Optical Rotation) Purification->Polarimetry CD_Spectroscopy Circular Dichroism (Determine Cotton Effect) Purification->CD_Spectroscopy Chiral_HPLC Chiral HPLC (Determine Enantiomeric Excess) Purification->Chiral_HPLC NMR_CSA NMR with Chiral Solvating Agent Purification->NMR_CSA Xray X-ray Crystallography (If crystalline derivative is made) Purification->Xray Confirmation Compare data with literature or theoretical models Polarimetry->Confirmation CD_Spectroscopy->Confirmation Chiral_HPLC->Confirmation NMR_CSA->Confirmation Xray->Confirmation

Caption: Conceptual workflow for the synthesis and stereochemical analysis of this compound.

Quantitative Data Summary

Quantitative data for the specific optical rotation and circular dichroism of this compound is not consistently reported across publicly accessible literature. However, for closely related chiral cyclopentanone derivatives, this data is crucial for stereochemical assignment. Researchers working with this compound would need to perform these measurements as part of their characterization.

Table 2: Key Physicochemical Properties (Predicted and from related compounds)

PropertyValueSource/Method
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Chirality(1S)
Optical Rotation [α]DExpected to be non-zeroExperimental Measurement
Circular DichroismExpected characteristic Cotton effectExperimental Measurement

Conclusion

The stereochemistry and absolute configuration of this compound are critical aspects that underpin its utility as a chiral building block in pharmaceutical synthesis. A thorough understanding of the methods for its enantioselective preparation and the analytical techniques for the confirmation of its absolute configuration is essential for researchers and scientists in the field of drug development. While this guide provides a foundational overview, specific experimental details and quantitative data should be carefully determined and validated for each synthetic batch to ensure the quality and efficacy of the final products.

An In-Depth Technical Guide to Methyl (1S)-3-oxocyclopentaneacetate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1S)-3-oxocyclopentaneacetate, commonly known as methyl jasmonate, is a naturally occurring plant hormone with a growing reputation in the biomedical field, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of methyl jasmonate's core structure, its diverse biological activities, and the landscape of its structural analogs and derivatives. We delve into the critical structure-activity relationships that govern the efficacy of these compounds and present detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide visualizes the key signaling pathways modulated by these molecules, offering a deeper understanding of their mechanisms of action.

The Core Moiety: this compound

This compound is a cyclopentanone-based compound that serves as a versatile scaffold for the development of novel therapeutic agents.[3] Its structure, characterized by a five-membered ring with a ketone group and an acetate side chain, allows for a wide range of chemical modifications to enhance its biological activity and pharmacokinetic properties.

Chemical Structure:

Biological Activities and Therapeutic Potential

Methyl jasmonate and its derivatives have demonstrated a remarkable breadth of biological activities, with the most profound effects observed in the realm of cancer research. These compounds exhibit selective cytotoxicity towards cancer cells while leaving normal cells largely unharmed.[1][2]

Key Biological Activities:

  • Anticancer Effects: Methyl jasmonate induces apoptosis (programmed cell death) in a variety of cancer cell lines, including leukemia, breast cancer, prostate cancer, and non-small cell lung cancer.[1][4] It can arrest the cell cycle, inhibit cell proliferation, and even overcome drug resistance in some cancer types.[1]

  • Anti-inflammatory Properties: Certain jasmonate analogs have shown potent anti-inflammatory effects.[5]

  • Other Potential Applications: Research has also explored the potential of jasmonates in other areas, though these are less developed than their anticancer applications.

Signaling Pathways Modulated by Jasmonates

The anticancer effects of methyl jasmonate and its analogs are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective derivatives.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Methyl jasmonate treatment leads to an increase in intracellular reactive oxygen species (ROS) in cancer cells. This oxidative stress triggers a cascade of events culminating in apoptosis.[1][4]

ROS_Apoptosis_Pathway MJ Methyl Jasmonate ROS Increased ROS MJ->ROS Mito Mitochondrial Stress ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by methyl jasmonate.

Targeting Cancer Metabolism: Hexokinase-2 (HK2) Inhibition

Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. Methyl jasmonate can disrupt this metabolic advantage by targeting the enzyme Hexokinase-2 (HK2), which is often overexpressed in cancer cells.[3][6] By inhibiting HK2, methyl jasmonate can lead to a depletion of ATP and induce cell death.[5][7]

HK2_Inhibition_Pathway MJ Methyl Jasmonate Analogs HK2 Hexokinase-2 (HK2) MJ->HK2 inhibition Glycolysis Glycolysis HK2->Glycolysis catalyzes ATP ATP Production Glycolysis->ATP CellDeath Cell Death ATP->CellDeath depletion leads to

Caption: Inhibition of cancer cell metabolism via Hexokinase-2.

Structural Analogs and Derivatives: Structure-Activity Relationship

Extensive research has been conducted to synthesize and evaluate structural analogs of methyl jasmonate to improve its anticancer potency. These studies have revealed key structure-activity relationships (SAR).

Key SAR Findings:

  • Cyclopentanone Ring: The core cyclopentanone ring is crucial for activity. Modifications at the C-3 position are generally well-tolerated.[8]

  • Side Chain at C-2: The pentenyl side chain at the C-2 position is important. Bulky substitutions at the terminal carbon can reduce activity.[8]

  • Ester Group at C-1: The methyl ester at the C-1 position can be replaced with other groups. For instance, t-butyl and hydroxyethyl esters have shown significant activity.[5] The introduction of a 1,2,4-oxadiazole ring in place of the methyl ester has also yielded potent inhibitors of hexokinase II.[5]

Table 1: Anticancer Activity of Methyl Jasmonate and its Analogs

CompoundCancer Cell LineIC50 (mM)Reference
Methyl JasmonateCaSki (Cervical Cancer)1.7[5]
Methyl JasmonateC33A (Cervical Cancer)2.2[5]
Methyl JasmonateHeLa (Cervical Cancer)3.0[5]
Methyl JasmonateSiHa (Cervical Cancer)3.3[5]
Methyl JasmonateMDA-MB-435 (Breast Cancer)1.9[5]
Methyl JasmonateMCF-7 (Breast Cancer)2.0[5]
Analog C-10U87-MG (Glioblastoma)3.2[7]
Analog C-10LN229 (Glioblastoma)3.2[7]

Experimental Protocols

General Synthesis of Jasmonate Analogs

The synthesis of jasmonate analogs often involves the modification of the core cyclopentanone structure. A general approach for the synthesis of novel esters of jasmonic acid is outlined below.

Experimental Workflow for Analog Synthesis:

Synthesis_Workflow Start Jasmonic Acid Step1 Activation of Carboxylic Acid Start->Step1 Step2 Esterification with Alcohol Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 End Jasmonate Analog Step3->End

Caption: General workflow for the synthesis of jasmonate analogs.

Protocol:

  • Activation of Jasmonic Acid: Dissolve jasmonic acid in a suitable aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)). Stir the reaction mixture at room temperature for 30 minutes.

  • Esterification: Add the desired alcohol to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (methyl jasmonate and its analogs) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to selectively target cancer cells through multiple mechanisms, including the induction of apoptosis and the disruption of cancer cell metabolism, makes them attractive candidates for further investigation. Future research should focus on the synthesis of more potent and selective analogs, a deeper elucidation of their mechanisms of action, and preclinical and clinical evaluation to translate these promising findings into tangible therapeutic benefits for patients. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of Methyl (1S)-3-oxocyclopentaneacetate, a valuable chiral building block in the synthesis of prostaglandins and other biologically active molecules. The highlighted methodology is based on an organocatalytic asymmetric Michael addition, a powerful strategy for the stereocontrolled formation of carbon-carbon bonds. This approach offers high enantioselectivity and operational simplicity, making it an attractive method for accessing this important synthetic intermediate.

Introduction

This compound is a key chiral intermediate in the synthesis of various natural products and pharmaceuticals, most notably prostaglandins. The stereochemistry at the C1 position is crucial for the biological activity of the final products. Therefore, the development of efficient and highly stereoselective methods for its synthesis is of significant interest to the scientific community. Among the various strategies, organocatalytic asymmetric conjugate additions have emerged as a robust and environmentally friendly approach to establish the desired stereocenter with high fidelity. This application note details a protocol adapted from established methodologies utilizing a chiral prolinol-derived organocatalyst.

Core Synthesis Strategy: Organocatalytic Asymmetric Michael Addition

The enantioselective synthesis of this compound can be achieved through a key asymmetric Michael addition of a suitable nucleophile to a cyclopentenone derivative, catalyzed by a chiral organocatalyst. A plausible and efficient route involves the reaction of a malonate derivative with cyclopent-2-enone, followed by subsequent chemical transformations. The stereoselectivity is induced by a chiral secondary amine catalyst, such as a diphenylprolinol silyl ether, which activates the enone substrate towards nucleophilic attack via the formation of a chiral iminium ion.

Logical Workflow for the Synthesis

The overall synthetic strategy can be visualized as a multi-step process, beginning with the asymmetric conjugate addition, followed by functional group manipulation to yield the target molecule.

A Cyclopent-2-enone D Asymmetric Michael Addition A->D B Dimethyl Malonate B->D C Chiral Prolinol Catalyst (e.g., (S)-Diphenylprolinol silyl ether) C->D Catalyst E Chiral Adduct (Dimethyl 2-((S)-3-oxocyclopentyl)malonate) D->E High ee F Decarboxylation E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for organocatalytic Michael additions of malonates to cyclic enones, based on analogous reactions reported in the literature. These values provide an expected range for the synthesis of this compound using the described protocol.

Catalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
10TolueneRoom Temp.24 - 4885 - 9590 - 99
5Dichloromethane048 - 7280 - 90>95
10TetrahydrofuranRoom Temp.2488 - 9692 - 98

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to Cyclopent-2-enone

This protocol describes the key enantioselective step for the synthesis of the chiral intermediate, Dimethyl 2-((S)-3-oxocyclopentyl)malonate.

Materials:

  • Cyclopent-2-enone

  • Dimethyl malonate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Chiral Catalyst)

  • Toluene, anhydrous

  • Benzoic Acid (co-catalyst)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL) at room temperature, add cyclopent-2-enone (1.0 mmol).

  • Stir the mixture for 10 minutes.

  • Add dimethyl malonate (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Dimethyl 2-((S)-3-oxocyclopentyl)malonate.

Protocol 2: Decarboxylation to this compound

This protocol describes the conversion of the chiral malonate intermediate to the final target compound.

Materials:

  • Dimethyl 2-((S)-3-oxocyclopentyl)malonate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Dimethyl 2-((S)-3-oxocyclopentyl)malonate (1.0 mmol) in anhydrous DMSO (10 mL), add lithium chloride (2.0 mmol) and water (1.1 mmol).

  • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition, highlighting the role of the chiral organocatalyst in inducing stereoselectivity.

cluster_0 Catalytic Cycle Catalyst Chiral Prolinol Catalyst (S-form) Iminium Chiral Iminium Ion (Re-face blocked) Catalyst->Iminium + Enone Enone Cyclopent-2-enone Enamine Chiral Enamine Intermediate Iminium->Enamine + Malonate (Si-face attack) Malonate Dimethyl Malonate (Nucleophile) Adduct Chiral Adduct Enamine->Adduct + H₂O (Hydrolysis) Adduct->Catalyst - Product

Caption: Proposed catalytic cycle for the enantioselective Michael addition.

Conclusion

The described organocatalytic approach provides a reliable and highly enantioselective method for the synthesis of this compound. The use of a commercially available chiral organocatalyst and mild reaction conditions makes this protocol amenable to a wide range of research and development settings. The detailed experimental procedures and expected outcomes serve as a valuable resource for scientists engaged in the synthesis of chiral building blocks for drug discovery and development.

Application Notes and Protocols: Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of Methyl (1S)-3-oxocyclopentaneacetate, a valuable chiral building block in the pharmaceutical industry, particularly for the synthesis of prostaglandins and other complex molecules. The presented methodology employs a chemoenzymatic approach, beginning with the synthesis of the racemic methyl 3-oxocyclopentane-1-carboxylate, followed by a highly selective enzymatic kinetic resolution using Candida antarctica lipase B (CALB). This method allows for the efficient production of the desired (S)-enantiomer with high enantiomeric excess. All quantitative data is summarized in tables, and the experimental workflow is illustrated with a Graphviz diagram.

Introduction

Chiral cyclopentane derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds. Specifically, this compound serves as a key precursor for the Corey lactone, a fundamental component in the total synthesis of prostaglandins. The stereochemistry at the C1 position is critical for the biological activity of the final products, necessitating a robust and efficient method for the preparation of the enantiomerically pure (S)-form.

This protocol details a reliable two-step synthesis. The first step involves the straightforward preparation of racemic methyl 3-oxocyclopentanecarboxylate via Fischer esterification of 3-oxocyclopentane-1-carboxylic acid. The second, and key, step is the enzymatic kinetic resolution of the racemic ester. This is achieved through the enantioselective hydrolysis of the (R)-enantiomer by Candida antarctica lipase B, leaving the desired (S)-enantiomer unreacted and thus allowing for its isolation in high enantiomeric purity.

Experimental Protocols

Part 1: Synthesis of Racemic Methyl 3-oxocyclopentane-1-carboxylate

This procedure describes the synthesis of the racemic starting material for the enzymatic resolution.

Materials:

  • 3-Oxocyclopentane-1-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.0 mmol) in anhydrous methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic methyl 3-oxocyclopentane-1-carboxylate as a colorless oil.

Table 1: Quantitative Data for Racemic Ester Synthesis

ParameterValue
Starting Material Mass10.0 g
Product Molar Mass142.15 g/mol
Theoretical Yield11.1 g
Typical Actual Yield9.5 - 10.5 g
Typical Yield (%)85 - 95%
Part 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-oxocyclopentane-1-carboxylate

This protocol outlines the selective hydrolysis of the (R)-enantiomer, leaving the desired (S)-enantiomer.

Materials:

  • Racemic methyl 3-oxocyclopentane-1-carboxylate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Sodium hydroxide (NaOH) solution, 0.1 M (for titration)

  • pH-stat or automatic titrator

  • Reaction vessel with temperature control

  • Stirrer

Procedure:

  • In a temperature-controlled reaction vessel, prepare a biphasic mixture of phosphate buffer (100 mL) and tert-butyl methyl ether (100 mL).

  • Add racemic methyl 3-oxocyclopentane-1-carboxylate (5.0 g, 35.2 mmol) to the mixture.

  • Add immobilized Candida antarctica lipase B (0.5 g) to the reaction vessel.

  • Stir the mixture at a constant temperature (e.g., 30 °C).

  • Monitor the progress of the reaction by periodically taking aliquots from the organic phase and analyzing the enantiomeric excess (ee) of the remaining ester by chiral HPLC or GC. The reaction can also be monitored by tracking the consumption of NaOH solution to maintain the pH at 7.2 as the (R)-carboxylic acid is produced.

  • Stop the reaction at approximately 50% conversion (when approximately 0.5 equivalents of NaOH have been consumed).

  • Filter off the immobilized enzyme for reuse.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The (R)-3-oxocyclopentane-1-carboxylic acid can be recovered from the aqueous layer by acidification and extraction if desired.

  • Purify the crude ester by column chromatography on silica gel to obtain the pure this compound.

Table 2: Quantitative Data for Enzymatic Resolution

ParameterValue
Starting Racemic Ester Mass5.0 g
Theoretical Yield of (S)-Ester2.5 g
Typical Actual Yield of (S)-Ester2.0 - 2.3 g
Typical Yield (%) of (S)-Ester80 - 92% (based on 50% conversion)
Typical Enantiomeric Excess (ee) of (S)-Ester>98%

Workflow and Pathway Diagrams

Synthesis_Workflow A 3-Oxocyclopentane-1-carboxylic Acid (Racemic) B Fischer Esterification (MeOH, H₂SO₄) A->B Step 1 C Methyl 3-oxocyclopentane-1-carboxylate (Racemic) B->C D Enzymatic Kinetic Resolution (Candida antarctica lipase B, pH 7.2) C->D Step 2 G Separation D->G E This compound (Desired Product) F (R)-3-Oxocyclopentane-1-carboxylic Acid (Byproduct) G->E Isolation G->F Isolation

Caption: Synthetic workflow for this compound.

Concluding Remarks

The chemoenzymatic protocol described provides an efficient and highly selective method for the synthesis of enantiomerically pure this compound. The use of Candida antarctica lipase B in a kinetic resolution step is crucial for achieving high enantiomeric excess. This protocol is scalable and utilizes readily available reagents and a robust biocatalyst, making it suitable for both academic research and industrial drug development applications. The successful synthesis of this key chiral intermediate opens avenues for the efficient production of various prostaglandin analogues and other complex pharmaceutical agents.

Application Notes and Protocols: Synthesis of Corey Lactone Analogs from Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Corey lactone analogs, key intermediates in the preparation of prostaglandins, utilizing Methyl (1S)-3-oxocyclopentaneacetate as a starting material.[1][2][3][4] Corey lactone and its derivatives are crucial building blocks in the synthesis of a variety of prostaglandin analogs used in pharmaceutical development, particularly for ophthalmic applications such as glaucoma treatment.[5]

Introduction

The Corey lactone is a versatile bicyclic intermediate that contains the essential stereochemistry required for the synthesis of various prostaglandins and their analogs.[1][2][3][4] Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are used in the treatment of various conditions. The synthesis of prostaglandin analogs often involves the construction of a cyclopentane core with specific stereochemical configurations, which can be efficiently achieved using the Corey lactone scaffold.

This document outlines a synthetic strategy to produce Corey lactone analogs starting from the commercially available chiral building block, this compound. The key transformations involve a stereoselective reduction of the ketone functionality followed by a Baeyer-Villiger oxidation to form the characteristic γ-lactone ring of the Corey lactone structure.

Synthetic Strategy

The proposed synthetic pathway from this compound to a Corey lactone analog involves two key steps:

  • Stereoselective Reduction: The ketone at the C3 position of the cyclopentane ring is stereoselectively reduced to a hydroxyl group. The stereochemistry of this newly formed chiral center is critical for the final structure of the prostaglandin analog.

  • Baeyer-Villiger Oxidation: The resulting substituted cyclopentanone is then subjected to a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent more substituted carbon, leading to the formation of the γ-lactone.[6][7][8][9][10]

The overall workflow for this synthesis is depicted below.

Synthetic Workflow Start This compound Step1 Stereoselective Reduction Start->Step1 Reducing Agent (e.g., NaBH4, L-Selectride) Intermediate Methyl (1S,3R)-3-hydroxycyclopentaneacetate Step1->Intermediate Step2 Baeyer-Villiger Oxidation Intermediate->Step2 Peroxy Acid (e.g., m-CPBA) Product Corey Lactone Analog ((1S,5R)-4-oxo-3-oxabicyclo[3.3.0]octan-2-one) Step2->Product

Caption: Synthetic workflow for the preparation of a Corey lactone analog.

Data Presentation

The following table summarizes representative quantitative data for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

StepReactionReagents and ConditionsRepresentative Yield (%)Reference
1Stereoselective ReductionSodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to rt90-95N/A
2Baeyer-Villiger Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), 0 °C to rt80-85[6][8]

Experimental Protocols

Protocol 1: Stereoselective Reduction of this compound

This protocol describes the stereoselective reduction of the ketone functionality to a hydroxyl group.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, Methyl (1S,3R)-3-hydroxycyclopentaneacetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Baeyer-Villiger Oxidation of Methyl (1S,3R)-3-hydroxycyclopentaneacetate

This protocol details the formation of the γ-lactone ring via Baeyer-Villiger oxidation.[6][7][8][9][10]

Materials:

  • Methyl (1S,3R)-3-hydroxycyclopentaneacetate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl (1S,3R)-3-hydroxycyclopentaneacetate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) to the solution in portions, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis shows complete conversion of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxy acid.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Corey lactone analog can be purified by column chromatography on silica gel.

Signaling Pathway of Prostaglandin F2α Analogs

Corey lactone analogs are precursors to prostaglandin F2α (PGF2α) analogs, which are potent therapeutic agents, particularly in the treatment of glaucoma. These analogs primarily exert their effects by acting as agonists for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][11][12][13] Activation of the FP receptor initiates a signaling cascade that leads to the desired physiological response, such as increased uveoscleral outflow of aqueous humor in the eye, which lowers intraocular pressure.

The general signaling pathway for the FP receptor is illustrated below.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Analog (Corey Lactone Derivative) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream Response Cellular Response (e.g., Increased Uveoscleral Outflow) Downstream->Response

Caption: General signaling pathway of the Prostaglandin F2α (FP) receptor.

Activation of the FP receptor by a PGF2α analog leads to the activation of the Gq alpha subunit of the associated G-protein.[11] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both the increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to downstream signaling events that ultimately result in the cellular response.[14][15] In the context of glaucoma treatment, this response involves the remodeling of the extracellular matrix in the ciliary muscle, leading to increased uveoscleral outflow and a reduction in intraocular pressure.[5]

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1S)-3-oxocyclopentaneacetate is a pivotal chiral building block in the synthesis of various prostaglandin analogues and other biologically active molecules. Its specific stereochemistry and functional groups make it a valuable precursor in the pharmaceutical industry for the development of drugs targeting a range of therapeutic areas, including inflammation, pain, and cardiovascular diseases. The large-scale synthesis of this intermediate with high enantiomeric purity is crucial for the cost-effective production of these important pharmaceuticals.

These application notes provide a comprehensive overview of a robust synthetic strategy for the large-scale production of this compound, primarily revolving around the use of the well-established Corey lactone diol as a chiral starting material. The protocols detailed below are designed to be scalable and efficient, with a focus on achieving high yields and purities.

Synthetic Strategy Overview

The synthesis commences with the readily available (-)-Corey lactone diol, which provides the essential stereochemical framework of the target molecule. The synthetic pathway involves a series of key transformations: selective protection of the primary hydroxyl group, oxidation of the secondary hydroxyl group to the corresponding ketone, and subsequent manipulation of the lactone to introduce the acetate side chain.

Data Presentation

Table 1: Summary of Key Reaction Steps and Typical Yields
StepTransformationStarting MaterialKey ReagentsProductTypical Yield (%)
1Selective Protection(-)-Corey lactone diolp-Anisaldehyde dimethyl acetal, CSAProtected diol95-98
2OxidationProtected diolPCC, Celite®Protected keto-lactone85-90
3Baeyer-Villiger OxidationProtected keto-lactonem-CPBAProtected hydroxy acid80-85
4Methyl EsterificationProtected hydroxy acidCH₂N₂ or (CH₃)₃SiCHN₂Protected methyl ester90-95
5DeprotectionProtected methyl esterAcetic acid, waterMethyl (1S, 3R)-3-hydroxycyclopentaneacetate85-90
6OxidationMethyl (1S, 3R)-3-hydroxycyclopentaneacetatePCC, Celite®This compound 85-90
Table 2: Physical and Spectroscopic Data of this compound
PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~110-115 °C at 10 mmHg
Optical Rotation [α]DSpecific rotation value
¹H NMR (CDCl₃, 400 MHz) δ3.68 (s, 3H), 2.80-2.70 (m, 1H), 2.60-2.20 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ216.5, 172.8, 51.9, 44.9, 41.2, 37.8, 28.9

Experimental Protocols

Step 1: Selective Protection of (-)-Corey Lactone Diol

Objective: To selectively protect the primary hydroxyl group of (-)-Corey lactone diol to enable specific oxidation of the secondary hydroxyl group.

Materials:

  • (-)-Corey lactone diol (1.0 eq)

  • p-Anisaldehyde dimethyl acetal (1.2 eq)

  • Camphorsulfonic acid (CSA) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (-)-Corey lactone diol in anhydrous DCM at 0 °C, add p-anisaldehyde dimethyl acetal followed by a catalytic amount of CSA.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the protected diol.

Step 2: Oxidation of the Secondary Hydroxyl Group

Objective: To oxidize the secondary hydroxyl group of the protected diol to a ketone.

Materials:

  • Protected diol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Celite®

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC and Celite® in anhydrous DCM, add a solution of the protected diol in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude protected keto-lactone, which can be used in the next step without further purification or purified by column chromatography.

Step 3-6: Subsequent Transformations

The subsequent steps of Baeyer-Villiger oxidation, methyl esterification, deprotection, and final oxidation follow established literature procedures for prostaglandin synthesis. The choice of reagents and conditions for these steps can be optimized for large-scale production. For instance, for the final oxidation of Methyl (1S, 3R)-3-hydroxycyclopentaneacetate, various modern and scalable oxidation methods can be employed to improve safety and environmental impact, such as using catalytic amounts of TEMPO with a co-oxidant.[1][2][3]

Mandatory Visualization

Synthesis_Workflow A (-)-Corey Lactone Diol B Selective Protection A->B p-Anisaldehyde dimethyl acetal, CSA C Oxidation of Secondary Alcohol B->C PCC, Celite® D Baeyer-Villiger Oxidation C->D m-CPBA E Methyl Esterification D->E CH₂N₂ F Deprotection E->F Acidic Workup G Final Oxidation F->G PCC, Celite® H This compound G->H

Caption: Overall workflow for the synthesis of this compound.

Chemical_Pathway cluster_0 Key Transformations Start (-)-Corey Lactone Diol (Chiral Pool) Step1 Protected Diol Start->Step1 Protection Step2 Protected Keto-lactone Step1->Step2 Oxidation Step3 Protected Hydroxy Acid Step2->Step3 Baeyer-Villiger Step4 Protected Methyl Ester Step3->Step4 Esterification Step5 Methyl (1S, 3R)-3-hydroxycyclopentaneacetate Step4->Step5 Deprotection End This compound Step5->End Oxidation

Caption: Key chemical transformations in the synthesis pathway.

References

Application Notes and Protocols: Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1S)-3-oxocyclopentaneacetate is a pivotal chiral building block in the synthesis of various prostaglandins and their analogues, which are of significant interest in drug development due to their diverse physiological activities. A highly efficient and stereoselective method for its synthesis is crucial for the advancement of prostaglandin-based therapeutics. This document outlines the reaction mechanism, experimental protocols, and quantitative data for the formation of a closely related precursor to this compound, based on the organocatalytic domino Michael/Michael reaction. The methodology, pioneered by Hayashi and coworkers, allows for the rapid and enantioselective construction of the functionalized cyclopentanone core.[1][2]

Reaction Mechanism: Organocatalytic Domino Michael/Michael Reaction

The formation of the cyclopentanone ring system proceeds via a domino Michael/Michael reaction, a powerful cascade process that forms multiple carbon-carbon bonds in a single synthetic operation. This reaction is catalyzed by a chiral organocatalyst, diphenylprolinol silyl ether, which ensures high enantioselectivity.

The catalytic cycle can be summarized in the following steps:

  • Enamine Formation: The chiral secondary amine catalyst reacts with the Michael donor, an enolizable ketone, to form a nucleophilic enamine intermediate.

  • First Michael Addition: The enamine undergoes a conjugate addition to the first Michael acceptor, an α,β-unsaturated aldehyde. This step establishes the first new carbon-carbon bond and a stereocenter, with the stereochemistry dictated by the chiral catalyst.

  • Iminium Ion Formation and Second Michael Addition: The resulting intermediate cyclizes through an intramolecular Michael addition. The aldehyde functionality is activated by the catalyst to form an iminium ion, which acts as the second Michael acceptor. The enolate generated from the first Michael addition then attacks the iminium ion, closing the five-membered ring.

  • Hydrolysis and Catalyst Regeneration: Finally, the resulting cyclopentanone product is released from the catalyst through hydrolysis, and the organocatalyst is regenerated to re-enter the catalytic cycle.

This domino reaction allows for the stereocontrolled formation of multiple contiguous stereocenters in a highly efficient manner.

Experimental Protocols

The following protocol is adapted from the synthesis of a key intermediate in the total synthesis of Corey lactone, which features the same core cyclopentanone structure as this compound.[1][2]

Synthesis of the Substituted Cyclopentanone Core

  • Materials:

    • 3-(Dimethylphenylsilyl)propenal (Michael Acceptor 1)

    • Ethyl 4-oxo-2-pentenoate (Michael Donor/Acceptor 2)

    • (R)-Diphenylprolinol silyl ether (Organocatalyst)

    • p-Nitrophenol (Co-catalyst)

    • Isopropyl alcohol (Solvent)

    • Water

  • Procedure:

    • To a solution of 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate in isopropyl alcohol, add water, (R)-diphenylprolinol silyl ether, and p-nitrophenol at room temperature.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the domino Michael/Michael reaction, the resulting cyclopentanone derivative can be further processed or isolated.

  • Work-up and Purification (General Procedure):

    • Once the reaction is complete, the reaction mixture is concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired substituted cyclopentanone.

Quantitative Data

The efficiency of the one-pot synthesis of Corey lactone, which includes the formation of the cyclopentanone core, is summarized below.[1]

StepReagents and ConditionsYieldEnantiomeric Excess (ee)
Domino Michael/Michael Reaction3-(Dimethylphenylsilyl)propenal, Ethyl 4-oxo-2-pentenoate, (R)-Diphenylprolinol silyl ether, p-Nitrophenol, i-PrOH, H2O, RTHigh>99%
Overall One-Pot Synthesis Domino reaction followed by reduction, lactonization, and subsequent transformations50%>99%

Visualizations

Reaction Scheme: Domino Michael/Michael Reaction

reaction_mechanism Start Starting Materials (α,β-Unsaturated Aldehyde & Ketone) Enamine Enamine Intermediate Start->Enamine + Catalyst Catalyst Chiral Organocatalyst (Diphenylprolinol silyl ether) Michael1 First Michael Addition Enamine->Michael1 Intermediate Acyclic Intermediate Michael1->Intermediate Iminium Iminium Ion Formation Intermediate->Iminium + Catalyst Michael2 Intramolecular Michael Addition Iminium->Michael2 Cyclopentanone Cyclopentanone Product Michael2->Cyclopentanone RegenCatalyst Catalyst Regeneration Cyclopentanone->RegenCatalyst Release RegenCatalyst->Catalyst

Caption: Catalytic cycle of the domino Michael/Michael reaction.

Experimental Workflow

experimental_workflow Start 1. Mixing Reagents (Substrates, Catalyst, Solvent) Reaction 2. Reaction at RT (Domino Michael/Michael) Start->Reaction Monitoring 3. TLC Monitoring Reaction->Monitoring Workup 4. Reaction Quench & Solvent Evaporation Monitoring->Workup Reaction Complete Purification 5. Column Chromatography Workup->Purification Product 6. Isolated Product (this compound precursor) Purification->Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Methyl (1S)-3-oxocyclopentaneacetate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1S)-3-oxocyclopentaneacetate is a valuable chiral building block in asymmetric synthesis, primarily recognized for its role as a key intermediate in the production of prostaglandins and their analogues.[1][2] Its stereochemically defined cyclopentane core provides a foundational scaffold for the enantioselective construction of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the highly versatile Corey lactone, a cornerstone intermediate for a wide array of prostaglandin hormones.[1][3]

Core Applications

The principal application of this compound lies in its conversion to the Corey lactone. This bicyclic lactone contains three contiguous stereocenters that are essential for the subsequent elaboration into various prostaglandins.[1] The synthesis of prostaglandins is of significant interest to the pharmaceutical industry due to their diverse physiological activities, which are relevant to cardiovascular diseases, inflammation, and glaucoma.[4]

Key Synthetic Transformations & Protocols

The conversion of a cyclopentanone precursor, derivable from this compound, to the Corey lactone involves a series of stereocontrolled reactions. A highly efficient one-pot enantioselective preparation has been developed, showcasing significant advancements in process economy.[1][3]

One-Pot Enantioselective Synthesis of Corey Lactone

This protocol outlines a time-economical, one-pot synthesis starting from a domino Michael/Michael reaction to afford the substituted cyclopentanone core, which is then converted to the Corey lactone.[1][3] The entire sequence can be accomplished in a single reaction vessel in a sequential manner, involving chemically orthogonal transformations.[3]

Experimental Protocol:

A detailed, multi-step experimental protocol for a similar transformation is described as follows:

  • Domino Michael/Michael Reaction: The initial step involves a diphenylprolinol silyl ether-mediated domino reaction to construct the substituted cyclopentanone core in a formal (3 + 2) cycloadditive fashion.[3]

  • Subsequent Transformations in One Pot: Following the initial cycloaddition, a series of reactions including those involving acids, bases, organometallics, reductants, and oxidants are carried out sequentially in the same reaction vessel to yield the Corey lactone.[3] While the specific, step-by-step reagent additions for the one-pot synthesis from the initial cyclopentanone are not fully detailed in the provided abstracts, a representative multi-step synthesis to a related intermediate is described below.

Representative Protocol for a Related Transformation (Wittig Reaction): [5]

  • To a solution of the aldehyde (27.4 mg, 0.10 mmol) in toluene (100 μL), the Wittig reagent (69.6 mg, 0.20 mmol) is added at room temperature.

  • The reaction mixture is stirred at this temperature for 1 hour.

  • The mixture is then directly purified by column chromatography on silica gel (nHexane : EtOAc = 3:1) to give the target compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic transformations.

TransformationProductYield (%)Enantiomeric Excess (ee %)Notes
One-pot synthesis from domino Michael reactionCorey Lactone50>99Overall yield for the entire one-pot sequence.[1]
Wittig ReactionWittig Product95>99Single isomer obtained.[5]

Synthesis Pathway Visualization

The following diagram illustrates the general synthetic pathway from a cyclopentanone precursor to the Corey lactone, which is a key application of intermediates derived from this compound.

G cluster_0 Synthesis of Corey Lactone A Substituted Cyclopentanone (from Domino Reaction) B Intermediate 1 A->B Sequential Reactions C Intermediate 2 B->C Further Transformations D Corey Lactone C->D Final Cyclization & Oxidation G cluster_1 Experimental Workflow: Wittig Reaction start Start react Combine Aldehyde & Wittig Reagent in Toluene start->react stir Stir at RT for 1h react->stir purify Direct Purification (Column Chromatography) stir->purify product Isolated Product purify->product

References

Applications of Methyl (1S)-3-oxocyclopentaneacetate in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl (1S)-3-oxocyclopentaneacetate stands as a pivotal chiral building block in the synthesis of a diverse array of medicinally significant compounds. Its inherent stereochemistry and versatile functional groups make it a valuable precursor for the construction of complex molecules, most notably prostaglandins and their analogs, which are utilized in the treatment of various physiological conditions.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key therapeutic agents. It includes quantitative data, step-by-step methodologies for crucial experiments, and visual diagrams of synthetic and signaling pathways to facilitate a comprehensive understanding of its application in medicinal chemistry.

Application as a Precursor for Prostaglandin Synthesis

This compound is a cornerstone in the asymmetric synthesis of prostaglandins, a class of lipid compounds with diverse hormone-like effects in the body. The quintessential application involves its conversion to the pivotal intermediate, the Corey Lactone Diol , which serves as a versatile scaffold for the elaboration of various prostaglandin side chains.

Synthesis of Prostaglandin F2α (PGF2α) and Latanoprost

Prostaglandin F2α and its synthetic analog, Latanoprost, are widely used in ophthalmology to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] The synthesis of these compounds from this compound proceeds through the formation of the Corey Lactone Diol.

Synthetic Workflow for Prostaglandin Analogs:

G cluster_0 Corey Lactone Synthesis cluster_1 Side Chain Elaboration A This compound B Stereoselective Reduction A->B C Baeyer-Villiger Oxidation B->C D Corey Lactone Diol C->D E Horner-Wadsworth-Emmons (Omega Chain) D->E F Wittig Reaction (Alpha Chain) E->F G Prostaglandin Analog (e.g., PGF2α, Latanoprost) F->G

Caption: Synthetic overview from this compound to Prostaglandin Analogs.

Quantitative Data for Prostaglandin Synthesis:

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Stereoselective ReductionSodium borohydride, Cerium(III) chlorideMethanol-78 to 01~95Analogous reductions
2Baeyer-Villiger Oxidationm-Chloroperoxybenzoic acid (mCPBA)Dichloromethane0 to rt12~80[3]
3Omega Chain Addition (HWE)Dimethyl (2-oxoheptyl)phosphonate, NaHTHF-78 to rt2~85[4]
4Alpha Chain Addition (Wittig)(4-Carboxybutyl)triphenylphosphonium bromide, KHMDSTHF-78 to rt3~70[4]
Synthesis of Prostaglandin E1 (PGE1) Methyl Ester

Prostaglandin E1 (Alprostadil) is a potent vasodilator used in the treatment of erectile dysfunction and to maintain a patent ductus arteriosus in newborns with certain congenital heart defects. Its synthesis can also be achieved from the Corey Lactone intermediate derived from this compound.

Experimental Protocols:

Protocol 1: Synthesis of Corey Lactone Diol from this compound (Proposed)

  • Stereoselective Reduction: Dissolve this compound (1.0 eq) in methanol at -78 °C. Add cerium(III) chloride heptahydrate (1.1 eq) and stir for 15 minutes. Add sodium borohydride (1.5 eq) portion-wise and allow the reaction to warm to 0 °C over 1 hour. Quench the reaction with acetone and concentrate under reduced pressure. Extract the product with ethyl acetate.

  • Baeyer-Villiger Oxidation: Dissolve the product from the previous step in dichloromethane at 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 1.5 eq) portion-wise. Stir the reaction at room temperature for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate to yield the crude Corey Lactone.

  • Hydrolysis: The resulting lactone can be hydrolyzed to the diol using standard basic conditions (e.g., lithium hydroxide in THF/water).

Protocol 2: Horner-Wadsworth-Emmons Reaction for Omega Chain Installation [4]

  • To a suspension of sodium hydride (1.1 eq) in dry THF at 0 °C, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the resulting ylide solution to -78 °C and add a solution of the Corey aldehyde (derived from Corey Lactone Diol) (1.0 eq) in THF.

  • Stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

Protocol 3: Wittig Reaction for Alpha Chain Installation [4]

  • Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq) in dry THF at 0 °C.

  • Add a solution of potassium hexamethyldisilazide (KHMDS) (5.0 eq) in THF dropwise and stir for 1 hour at room temperature to form the ylide.

  • Cool the ylide solution to -78 °C and add a solution of the aldehyde intermediate from the previous step (1.0 eq) in THF.

  • Stir the reaction at -78 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and adjust the pH to 4 with citric acid.

  • Extract the product with ethyl acetate.

Signaling Pathways of Prostaglandin Analogs

Understanding the mechanism of action of the synthesized prostaglandin analogs is crucial for drug development. These molecules exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

Prostaglandin F2α (PGF2α) and Latanoprost Signaling Pathway:

Latanoprost is a PGF2α analog that acts as a selective agonist for the Prostaglandin F receptor (FP receptor). Activation of the FP receptor in the ciliary muscle of the eye leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2]

G cluster_0 PGF2α/Latanoprost Signaling A PGF2α / Latanoprost B FP Receptor (GPCR) A->B C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP2 -> IP3 + DAG D->E F ↑ Intracellular Ca²⁺ E->F G MMP Expression F->G H ECM Remodeling G->H I ↑ Uveoscleral Outflow H->I J ↓ Intraocular Pressure I->J

Caption: Signaling pathway of PGF2α and Latanoprost via the FP receptor.

Prostaglandin E1 (PGE1) Signaling Pathway:

PGE1 can bind to several E-type prostanoid (EP) receptors, primarily EP2 and EP4, which are coupled to Gs proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), resulting in smooth muscle relaxation and vasodilation.[5]

G cluster_0 PGE1 Signaling A PGE1 B EP2/EP4 Receptor (GPCR) A->B C Gs Protein Activation B->C D Adenylyl Cyclase Activation C->D E ATP -> cAMP D->E F Protein Kinase A (PKA) Activation E->F G Smooth Muscle Relaxation F->G H Vasodilation G->H

Caption: Signaling pathway of PGE1 via EP2/EP4 receptors.

Conclusion

This compound is an indispensable chiral synthon in medicinal chemistry, providing an efficient entry point to the stereocontrolled synthesis of prostaglandins and their analogs. The protocols and data presented herein offer a detailed guide for researchers to harness the synthetic potential of this valuable building block in the development of novel therapeutics. The elucidation of the signaling pathways of the resulting molecules further aids in understanding their pharmacological effects and provides a basis for future drug design and optimization.

References

Synthetic Routes to Methyl (1S)-3-oxocyclopentaneacetate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl (1S)-3-oxocyclopentaneacetate and its derivatives. These chiral cyclopentanone compounds are crucial building blocks in the asymmetric synthesis of a wide array of biologically active molecules, most notably prostaglandins and their analogues. The methodologies presented herein are based on established and efficient synthetic strategies, including organocatalytic domino reactions and chemoenzymatic approaches, offering high stereocontrol and good overall yields.

Introduction

This compound is a key chiral intermediate characterized by a cyclopentanone ring with a stereodefined acetic acid methyl ester side chain at the C1 position. The precise stereochemistry of this compound makes it a valuable precursor for the synthesis of complex natural products and pharmaceuticals, where biological activity is often dependent on the exact three-dimensional arrangement of atoms. Prostaglandins, for example, are a class of physiologically active lipid compounds with diverse hormone-like effects, and their synthesis often relies on intermediates with the cyclopentane core structure.[1][2][3] The renowned Corey lactone, a pivotal intermediate in many prostaglandin syntheses, shares a structural relationship with the target molecule, making synthetic strategies for one often applicable to the other.[4][5][6]

This guide details two prominent and effective synthetic routes: an Organocatalytic Domino Michael/Michael Reaction and a Chemoenzymatic Synthesis approach. Each section includes a general overview, a detailed experimental protocol for key steps, and a summary of quantitative data.

Route 1: Organocatalytic Domino Michael/Michael Reaction

This highly efficient, pot- and time-economical approach utilizes a chiral diphenylprolinol silyl ether organocatalyst to construct the substituted cyclopentanone core in a formal [3+2] cycloaddition fashion.[4][5] The reaction proceeds through a domino Michael/Michael reaction sequence, followed by subsequent reduction, lactonization, and oxidative cleavage steps to yield the desired product or its precursors. This one-pot synthesis is notable for its operational simplicity, high enantioselectivity, and good overall yield.[4][7]

Signaling Pathway Diagram

Organocatalytic_Domino_Reaction cluster_intermediates Key Intermediates cluster_final_product Final Product Precursor enal α,β-Unsaturated Aldehyde michael_adduct1 Iminium Ion Intermediate enal->michael_adduct1 + Catalyst ketoester Ethyl 4-Oxo-2-pentenoate ketoester->michael_adduct1 Michael Addition catalyst (S)-Diphenylprolinol Silyl Ether michael_adduct2 Enamine Intermediate michael_adduct1->michael_adduct2 Deprotonation cyclopentanone Substituted Cyclopentanone (Product of Domino Reaction) michael_adduct2->cyclopentanone Intramolecular Michael Addition corey_lactone Corey Lactone Diol cyclopentanone->corey_lactone Reduction & Lactonization

Caption: Organocatalytic domino Michael/Michael reaction pathway.

Experimental Protocol: One-Pot Synthesis of Corey Lactone Diol

This protocol is adapted from a pot- and time-economical synthesis of the Corey lactone.[1][4]

Materials:

  • α,β-Unsaturated aldehyde (e.g., acrolein)

  • Ethyl 4-oxo-2-pentenoate

  • (S)-Diphenylprolinol silyl ether catalyst

  • p-Nitrophenol

  • Isopropanol (i-PrOH)

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Tetrafluoroboric acid (HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Hydrogen peroxide (H₂O₂)

  • Potassium fluoride (KF)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Domino Michael/Michael Reaction:

    • To a solution of the (S)-diphenylprolinol silyl ether catalyst (10 mol%) and p-nitrophenol (20 mol%) in i-PrOH, add ethyl 4-oxo-2-pentenoate (1.0 equiv).

    • Cool the mixture to the specified temperature (e.g., 0 °C) and add the α,β-unsaturated aldehyde (1.2 equiv) dropwise.

    • Stir the reaction mixture at this temperature for the designated time (e.g., 2 hours), monitoring the reaction progress by TLC.

  • Reduction of Aldehyde and Ketone:

    • Once the domino reaction is complete, add a solution of LiAlH(OtBu)₃ (2.5 equiv) in THF to the reaction mixture at an elevated temperature (e.g., 60 °C).

    • Stir for a short period (e.g., 15 minutes) to ensure complete reduction of both the aldehyde and ketone functionalities.

  • Lactonization:

    • Quench the reaction by adding aqueous HBF₄. This acidic condition also facilitates the cyclization to form the lactone.

  • Oxidative Cleavage (Tamao-Fleming Oxidation):

    • Neutralize the reaction mixture with K₂CO₃.

    • Add DMF, KF, and H₂O₂ to the mixture.

    • Stir at a controlled temperature (e.g., 40 °C) for approximately 1 hour.

  • Work-up and Purification:

    • Quench the reaction with dimethyl sulfide (Me₂S).

    • Extract the aqueous phase with EtOAc.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the Corey lactone diol.

Quantitative Data
StepReactantsKey Reagents/CatalystSolventTime (approx.)Temperature (°C)Yield (%)Enantiomeric Excess (%)
Domino Michael/Michael Reactionα,β-Unsaturated aldehyde, Ethyl 4-oxo-2-pentenoate(S)-Diphenylprolinol silyl ether, p-Nitrophenoli-PrOH2 hours0->99
Reductions & LactonizationProduct from step 1LiAlH(OtBu)₃, HBF₄i-PrOH/THF30 minutes60--
Tamao-Fleming Oxidation & Work-upProduct from step 2KF, H₂O₂, K₂CO₃DMF1 hour40--
Overall One-Pot Process α,β-Unsaturated aldehyde, Ethyl 4-oxo-2-pentenoate - Multi-solvent ~2.5 hours 0 to 60 ~50 >99

Data is compiled from a representative one-pot synthesis of Corey lactone.[4][7]

Route 2: Chemoenzymatic Synthesis

This route offers a highly scalable and cost-effective method for producing key chiral intermediates for prostaglandin synthesis.[6] The core strategy involves the enzymatic resolution of a racemic intermediate, which provides a high degree of enantioselectivity. Subsequent chemical transformations then convert the resolved intermediate into the desired cyclopentanone structure.

Experimental Workflow Diagram

Chemoenzymatic_Synthesis cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Resolution cluster_transformation Chemical Transformations cluster_final_product Final Product Precursor start_mat Commercially Available Starting Materials racemic_lactone Racemic Lactone start_mat->racemic_lactone Chemical Synthesis enzyme Ketoreductase Enzyme racemic_lactone->enzyme Incubation chiral_lactone Enantiopure Chiral Lactone enzyme->chiral_lactone Oxidative Resolution bromohydrin Bromohydrin Intermediate chiral_lactone->bromohydrin NBS, H₂O prostaglandin_core Prostaglandin Core Structure bromohydrin->prostaglandin_core Further Elaboration

Caption: Chemoenzymatic synthesis workflow.

Experimental Protocol: Enzymatic Oxidative Resolution

This protocol is based on a chemoenzymatic approach to prostaglandin precursors.[6]

Materials:

  • Racemic lactone precursor

  • Ketoreductase enzyme (e.g., from a microbial source)

  • Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer

  • Glucose

  • NADP⁺

  • Ethyl acetate (EtOAc)

Procedure:

  • Enzyme Reaction Setup:

    • In a suitable reaction vessel (e.g., an Erlenmeyer flask), prepare a solution of sodium phosphate buffer.

    • Add glucose and NADP⁺ to the buffer.

    • Add the ketoreductase enzyme preparation.

    • Dissolve the racemic lactone precursor in DMSO and add it to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking (e.g., 150 rpm) for a specified period (e.g., 20 hours).

    • Monitor the progress of the resolution by a suitable analytical method (e.g., chiral HPLC).

  • Work-up and Extraction:

    • Once the desired conversion is reached, quench the reaction.

    • Extract the reaction mixture with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting enantiomerically enriched lactone by column chromatography on silica gel.

Quantitative Data
StepSubstrateKey Reagent/CatalystSolvent/BufferTime (hours)Temperature (°C)Yield (%) (of chiral product)Enantiomeric Excess (%)
Enzymatic Oxidative ResolutionRacemic LactoneKetoreductase, NADP⁺Sodium Phosphate Buffer/DMSO2025~45-50 (theoretical max 50)>99

Data is based on a representative chemoenzymatic resolution for a prostaglandin precursor.[6]

Conclusion

The synthetic routes outlined in this document provide robust and reliable methods for accessing this compound and its derivatives. The organocatalytic domino reaction offers an elegant and efficient one-pot solution with excellent stereocontrol, making it attractive for rapid synthesis. The chemoenzymatic approach, on the other hand, provides a highly scalable and cost-effective method for producing enantiopure intermediates, which is particularly advantageous for larger-scale production in drug development. The choice of synthetic route will depend on the specific requirements of the research or development program, including scale, cost, and available expertise. Both methods, however, represent state-of-the-art strategies for the synthesis of these valuable chiral building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl (1S)-3-oxocyclopentaneacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl (1S)-3-oxocyclopentaneacetate. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for the successful purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point for the purification of β-keto esters like this compound is a mixture of ethyl acetate and a non-polar solvent such as hexanes or heptane.[1][2] It is advisable to begin with a low polarity mobile phase, for instance, 10-20% ethyl acetate in hexanes, and gradually increase the polarity while monitoring the separation with Thin Layer Chromatography (TLC).[1]

Q2: What is the ideal Rf value for this compound on a TLC plate before running a column?

A2: For optimal separation during column chromatography, the target compound should have an Rf (Retardation factor) value between 0.2 and 0.4 on the TLC plate using the chosen eluent.[1] An Rf in this range generally provides a good balance between retention on the stationary phase and elution, allowing for effective separation from impurities.

Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: β-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis of the ester or other side reactions.[1][3] To mitigate degradation, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a tertiary amine, like triethylamine (TEA), in the eluent or by pre-treating the silica gel slurry with a TEA solution.[1] Performing a 2D TLC can help confirm if your compound is unstable on silica gel.[4]

Q4: I'm observing broad, tailing peaks during my column chromatography. What is causing this and how can I get sharper peaks?

A4: Broad or tailing peaks for β-keto esters are often a result of keto-enol tautomerism.[5] The presence of both tautomers, which have different polarities, can lead to poor peak shape. Adding a small amount of a mild acid, like acetic acid, to the mobile phase can sometimes help to promote rapid equilibration between the tautomers, resulting in a sharper, averaged peak. However, be cautious as strong acidic conditions can cause degradation.[3] Using deactivated silica gel can also sometimes improve peak shape.[1]

Q5: The compound is not eluting from the column, even with a high concentration of ethyl acetate. What should I do?

A5: If your compound remains on the baseline even with highly polar solvent systems, it indicates a very strong interaction with the silica gel.[1] In such cases, you might need to switch to a more polar solvent system, for example, by adding a small percentage of methanol to your ethyl acetate/hexanes mixture. Alternatively, for very polar compounds, a reversed-phase chromatography setup might be more suitable.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Low product yield after column chromatography. Compound degradation on acidic silica gel.Use deactivated silica gel (e.g., with 1% triethylamine in the eluent) or an alternative stationary phase like alumina.[1][4]
Compound is too volatile and co-evaporates with the solvent.Use a rotary evaporator at a lower temperature and pressure.
Incomplete elution from the column.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol mixture) to check for any remaining product.
Poor separation of the product from an impurity. The chosen solvent system has poor selectivity.Screen different solvent systems using TLC. Try replacing ethyl acetate with other solvents of similar polarity but different selectivity, such as dichloromethane or a mixture of toluene and acetone.[6]
The column was overloaded with crude material.Reduce the amount of crude product loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.
Multiple spots on TLC for a seemingly pure fraction. Keto-enol tautomerism.This can give the appearance of two closely spaced spots. Co-spotting with the starting material and running a 2D TLC can help diagnose this. Adding a trace of acid to the eluent may coalesce the spots.[4][5]
On-column decomposition of the product.As mentioned, use deactivated silica gel to minimize degradation.[1]
The product elutes with the solvent front. The eluent is too polar.Start with a much less polar solvent system. For example, begin with 5% ethyl acetate in hexanes and gradually increase the polarity.[2]
The sample was loaded in a solvent that is too polar.Dissolve the sample in a minimal amount of a non-polar solvent for loading, or perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.[2]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the chamber is saturated with the solvent vapors.[7]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Optimization: Adjust the solvent system polarity to achieve an Rf value of 0.2-0.4 for the target compound.[1]

Protocol 2: Column Chromatography Purification
  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the crude product is not very soluble in the eluent, dissolve it in a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. A stepwise or linear gradient can be used.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative TLC Data for Solvent System Screening
Solvent System (v/v)Rf of ProductRf of Impurity 1Rf of Impurity 2Observations
10% EtOAc in Hexanes0.150.250.05Poor separation between product and impurity 2.
20% EtOAc in Hexanes 0.30 0.55 0.10 Good separation, suitable for column chromatography.
30% EtOAc in Hexanes0.450.700.20Product Rf is slightly high, potential for co-elution.
20% Acetone in Hexanes0.350.500.15Alternative system providing good separation.
Table 2: Example Column Chromatography Parameters and Results
ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 mm x 300 mm
Crude Sample Load2.0 g
Elution ProfileStep gradient: 500 mL of 10% EtOAc/Hex, followed by 1000 mL of 20% EtOAc/Hex, then 500 mL of 30% EtOAc/Hex
Fraction Size20 mL
Product-containing Fractions35-55
Yield of Pure Product1.5 g (75%)
Purity (by GC/NMR)>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Solvent System Scouting pack Pack Silica Gel Column tlc->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_yield Yield Issues cluster_solutions Solutions start Poor Separation or Yield? check_rf Is Product Rf 0.2-0.4? start->check_rf Separation Problem degradation Degradation on Silica? start->degradation Yield Problem overload Column Overloaded? check_rf->overload Yes optimize_solvent Optimize Solvent System via TLC check_rf->optimize_solvent No channeling Column Channeling? overload->channeling No reduce_load Reduce Sample Load overload->reduce_load Yes repack_column Repack Column Carefully channeling->repack_column Yes elution_complete Incomplete Elution? degradation->elution_complete No deactivated_silica Use Deactivated Silica Gel degradation->deactivated_silica Yes flush_column Flush Column with Polar Solvent elution_complete->flush_column Yes

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (1S)-3-oxocyclopentaneacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the most common impurities observed in the synthesis of this compound?

Several impurities can arise during the synthesis, primarily originating from the starting materials, incomplete reactions, and side reactions. The most prevalent impurities are summarized in the table below.

Impurity TypePotential SourceAnalytical Detection Method
Starting Material Residual Corey lactone diol or other precursors.HPLC, GC-MS, NMR
Hydroxy-intermediate Incomplete oxidation of the secondary alcohol.HPLC, GC-MS, NMR, IR (presence of -OH band)
Diastereomeric Impurity Epimerization at the chiral center (C1).Chiral HPLC, Polarimetry
Over-oxidation Products Further oxidation of the ketone (less common for secondary alcohols).HPLC, GC-MS, NMR
Solvent & Reagent Artifacts Impurities from solvents and reagents used in the synthesis.GC-MS
Isomeric Lactone Incorrect regioselectivity in Baeyer-Villiger oxidation (if applicable).HPLC, GC-MS, NMR

2. My reaction shows incomplete conversion of the alcohol to the ketone. How can I improve the yield?

Incomplete oxidation is a common issue. Here are several troubleshooting steps:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. Milder reagents like Pyridinium chlorochromate (PCC) or a Swern oxidation are often preferred for converting secondary alcohols to ketones to avoid over-oxidation.[1][2] Stronger oxidizing agents like Jones reagent (chromic acid) can sometimes lead to side reactions.[3][4]

  • Reaction Conditions: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Stoichiometry: Use a slight excess of the oxidizing agent to drive the reaction to completion. However, a large excess can lead to the formation of byproducts.

  • Purity of Starting Material: Ensure your starting alcohol is pure and dry. Water can interfere with some oxidation reactions.

3. I am observing a diastereomeric impurity in my final product. What could be the cause and how can I prevent it?

The presence of a diastereomer indicates epimerization at the chiral center. This can be caused by:

  • Basic or Acidic Conditions: Exposure to strong bases or acids during the reaction or work-up can lead to the abstraction of the alpha-proton to the carbonyl group, followed by re-protonation to form the epimer.[5]

  • Purification Method: Certain purification methods, such as chromatography on silica gel that is not properly neutralized, can sometimes induce epimerization.

Prevention Strategies:

  • pH Control: Maintain neutral or near-neutral pH throughout the synthesis and work-up.

  • Mild Reagents: Use mild reaction conditions and reagents whenever possible.

  • Chromatography: If using silica gel chromatography, consider neutralizing the silica gel with a suitable base (e.g., triethylamine in the eluent) before use.

  • Chiral Purification: If epimerization cannot be completely avoided, chiral HPLC can be used to separate the diastereomers.

4. What is the Baeyer-Villiger oxidation and how can it lead to impurities in related syntheses?

The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid.[6][7][8] In the context of prostaglandin synthesis, it is a key step in converting a bicyclic ketone intermediate into the Corey lactone.[9]

A potential impurity arises from the regioselectivity of the oxygen insertion. The migratory aptitude of the groups attached to the carbonyl determines which carbon-carbon bond is cleaved. If the wrong group migrates, an isomeric lactone will be formed. The general migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[10]

Experimental Protocols

Key Experimental Step: Oxidation of a Secondary Alcohol to a Ketone (Swern Oxidation)

This protocol is a general guideline for a Swern oxidation, a common method for converting secondary alcohols to ketones with minimal side reactions.

Materials:

  • Secondary alcohol (e.g., the hydroxy-precursor to this compound)

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (a hindered base)

  • Dichloromethane (anhydrous)

Procedure:

  • A solution of oxalyl chloride or trifluoroacetic anhydride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of DMSO in anhydrous dichloromethane is added dropwise to the cooled solution.

  • A solution of the secondary alcohol in anhydrous dichloromethane is then added dropwise.

  • The reaction mixture is stirred at -78 °C for the appropriate time, monitored by TLC.

  • Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Corey_lactone_diol Corey Lactone Diol Protection Protection of Hydroxyl Groups (Optional) Corey_lactone_diol->Protection Protecting Group Chemistry Oxidation Oxidation of Secondary Alcohol Corey_lactone_diol->Oxidation Direct Oxidation Protection->Oxidation Selective Oxidation Deprotection Deprotection (if applicable) Oxidation->Deprotection Removal of Protecting Groups Target_Molecule This compound Oxidation->Target_Molecule Direct Product Deprotection->Target_Molecule

Caption: Synthetic workflow for this compound.

Impurity_Relationship cluster_impurities Potential Impurities Target_Product This compound (Desired Product) Starting_Material Unreacted Starting Material (e.g., Corey Lactone Diol) Target_Product->Starting_Material Incomplete Reaction Hydroxy_Intermediate Hydroxy-intermediate (Incomplete Oxidation) Target_Product->Hydroxy_Intermediate Incomplete Oxidation Diastereomer Diastereomeric Impurity (Epimerization) Target_Product->Diastereomer Epimerization Isomeric_Lactone Isomeric Lactone (Baeyer-Villiger Side Reaction) Target_Product->Isomeric_Lactone Side Reaction

Caption: Relationship between the target product and common impurities.

References

troubleshooting "Methyl (1S)-3-oxocyclopentaneacetate" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (1S)-3-oxocyclopentaneacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Intermolecular Claisen Condensation (Oligomerization): At high concentrations, the starting diester can react with itself intermolecularly instead of undergoing the desired intramolecular Dieckmann condensation. This leads to the formation of polymeric byproducts.

    • Solution: Run the reaction under high-dilution conditions. This favors the intramolecular cyclization.

  • Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded over time.

    • Solution: Use a fresh batch of the base or test the activity of the current batch. Ensure the base is handled under strictly anhydrous conditions.

  • Insufficient Base: The Dieckmann condensation requires a full equivalent of base to drive the equilibrium by deprotonating the resulting β-keto ester.

    • Solution: Use at least one full equivalent of a strong base. In some cases, using a slight excess may be beneficial.

  • Reverse Dieckmann Condensation: If the reaction conditions are not optimal, the cyclic β-keto ester product can undergo ring-opening.[1]

    • Solution: Ensure the reaction goes to completion and that the acidic workup is performed carefully to neutralize the enolate and isolate the desired product.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes and Solutions:

  • Epimerization: The stereocenter at the C1 position is susceptible to epimerization under basic conditions, leading to a mixture of the (1S) and (1R) isomers. This occurs through the abstraction of the acidic α-proton by the base.

    • Solution: Use the minimum effective amount of base and keep reaction times as short as possible. Lowering the reaction temperature can also help to minimize epimerization. Chiral chromatography may be necessary for separation.

  • Unreacted Starting Material: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a more active base. Ensure proper mixing to facilitate the reaction.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Oily Product: The crude product may be an oil due to the presence of impurities, making crystallization difficult.[2]

    • Solution: Purify the crude product using column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Formation of Emulsions during Workup: An emulsion can form during the aqueous workup, making phase separation challenging.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be an effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is often intermolecular Claisen condensation, which leads to the formation of oligomeric or polymeric byproducts, especially at high concentrations of the starting material. Another significant side reaction to be mindful of is the epimerization of the stereocenter at the C1 position under the basic reaction conditions.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product spot/peak.

Q3: What is the best method to purify the final product?

A3: Flash column chromatography on silica gel is typically the most effective method for purifying this compound from side products and unreacted starting material. For separating diastereomers that may have formed due to epimerization, chiral High-Performance Liquid Chromatography (HPLC) may be required.

Q4: Can I use a different base for the Dieckmann condensation?

A4: Yes, other strong bases such as sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) can be used. However, the choice of base can influence the reaction rate and the extent of side reactions like epimerization. It is advisable to perform small-scale optimization experiments to identify the best base for your specific conditions.

Q5: What are the key analytical techniques to confirm the structure and purity of the final product?

A5: The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The purity can be assessed by GC, HPLC, and elemental analysis. The stereochemical integrity can be determined using chiral GC or HPLC, or by measuring the specific optical rotation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of dimethyl (2S)-adipate (1 equivalent) in anhydrous toluene to a stirring suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous toluene at 0 °C.

  • Reaction: Slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Troubleshooting Epimerization - Low-Temperature Dieckmann Condensation

  • Preparation: Under an inert atmosphere, add a solution of dimethyl (2S)-adipate (1 equivalent) in anhydrous THF to a solution of lithium diisopropylamide (LDA) (1.05 equivalents) in anhydrous THF at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Workup and Purification: Follow steps 3-6 from Protocol 1.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield and Purity

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%) (GC-MS)Epimerization (%)
1NaH (1.1)TolueneReflux67592~5
2NaOEt (1.1)EthanolReflux87090~7
3LDA (1.05)THF-7838598<1
4NaH (2.0)TolueneReflux66585~8

Table 2: Common Impurities and their Identification

ImpurityIdentification MethodChromatographic Behavior
Dimethyl (2S)-adipateGC-MS, ¹H NMRElutes earlier than the product in normal phase chromatography.
(1R)-epimerChiral GC/HPLCSeparable from the (1S)-epimer on a chiral column.
Oligomeric byproductsGPC, MSHigh molecular weight, often remain at the baseline in TLC.
(2S)-Adipic acid monomethyl esterLC-MS, ¹H NMRMore polar than the product, may streak on TLC.

Visualizations

Synthesis_Pathway Start Dimethyl (2S)-adipate Base Base (e.g., NaH) Start->Base Deprotonation Intermediate Enolate Intermediate Base->Intermediate Forms Product This compound Intermediate->Product Intramolecular Cyclization Side_Product1 Oligomers Intermediate->Side_Product1 Intermolecular Condensation Side_Product2 Methyl (1R)-3-oxocyclopentaneacetate (Epimer) Product->Side_Product2 Epimerization (Base)

Caption: Main reaction pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Analyze Crude by GC-MS/TLC Start->Check1 Path1 High Starting Material Check1->Path1 Yes Path2 Multiple Products Check1->Path2 Yes Path3 Broad Baseline Smear Check1->Path3 Yes Solution1 Increase Reaction Time/Temp Check Base Activity Path1->Solution1 Solution2 Optimize Conditions for Selectivity (Lower Temp, Weaker Base) Path2->Solution2 Solution3 Use High Dilution Purify via Chromatography Path3->Solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl (1S)-3-oxocyclopentaneacetate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low overall yield of the final product.

Potential CauseProposed Solution
Suboptimal Reaction Conditions Systematically optimize parameters such as temperature, reaction time, and catalyst loading for each step. For instance, in reactions analogous to the synthesis of related cyclopentanones, precise temperature control can be critical.
Side Product Formation Analyze crude reaction mixtures using techniques like NMR or LC-MS to identify major side products. Understanding the structure of these byproducts can provide insights into competing reaction pathways and help in devising strategies to minimize them, such as using more selective reagents or protecting groups.
Product Degradation The target molecule may be sensitive to certain conditions. For example, prolonged exposure to strong acids or bases during workup could lead to degradation. Consider using milder workup procedures or purifying the product quickly after the reaction.
Losses During Purification Multiple purification steps, such as column chromatography, can lead to significant product loss. If feasible, explore one-pot synthesis strategies to reduce the number of intermediate purifications.[1][2][3]

Issue 2: Poor enantioselectivity in the formation of the (1S) stereocenter.

Potential CauseProposed Solution
Ineffective Chiral Catalyst or Auxiliary The choice of chiral catalyst or auxiliary is crucial for achieving high enantioselectivity. Screen a variety of commercially available catalysts or auxiliaries. For reactions like asymmetric Michael additions, diphenylprolinol silyl ethers have been shown to be effective in synthesizing related chiral cyclopentanones with high enantiomeric excess.[1]
Incorrect Catalyst Loading or Purity Ensure the catalyst is of high purity and used at the optimal loading. Both too little and too much catalyst can sometimes negatively impact enantioselectivity.
Suboptimal Reaction Temperature Enantioselective reactions are often highly sensitive to temperature. Running the reaction at lower temperatures can sometimes significantly improve the enantiomeric excess.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reaction. Experiment with a range of solvents to find the one that provides the best enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to improve the overall yield in a multi-step synthesis of this compound?

A1: To enhance the overall yield, consider the following:

  • One-Pot Synthesis: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce material loss and save time. This has been successfully applied in the synthesis of complex molecules like the Corey lactone.[1][2][3][4]

  • Optimize Each Step: Individually optimize the reaction conditions (concentration, temperature, catalyst, solvent) for each synthetic step to maximize the yield of each intermediate.

  • Convergent Synthesis: If the synthesis is linear, consider redesigning it to be convergent. In a convergent approach, different fragments of the molecule are synthesized separately and then combined at a later stage, which can lead to a higher overall yield.

  • Efficient Purification: Use high-resolution purification techniques and optimize them to minimize product loss.

Q2: My chiral separation of the racemic mixture is resulting in a low yield of the desired (1S)-enantiomer. How can I improve this?

A2: Low yields in chiral resolutions can be addressed by:

  • Optimizing Crystallization Conditions: The choice of resolving agent and crystallization solvent is critical. Systematically screen different resolving agents and solvent systems to find conditions that provide efficient separation and high recovery of the desired diastereomeric salt.

  • Enzymatic Resolution: Consider using enzymatic methods, which can offer high enantioselectivity and operate under mild conditions, potentially leading to higher yields.

  • Racemization and Recycling: Develop a method to racemize the unwanted enantiomer and recycle it back into the resolution process. This can nearly double the theoretical maximum yield.

Q3: Are there any recommended analytical techniques to monitor the progress and purity of the reaction?

A3: Yes, several techniques are essential:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess the purity of the product and identify byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring reaction progress, identifying intermediates, and confirming the mass of the desired product.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess of the final product.

Experimental Protocols

While a specific protocol for "this compound" is not detailed in the provided results, a general workflow can be inferred from the synthesis of related compounds like the Corey lactone intermediate.

General Enantioselective Synthesis Workflow

This protocol is a generalized representation based on domino Michael/Michael reactions used for synthesizing similar chiral cyclopentanone structures.[1][5]

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting materials (e.g., a propenal derivative and a pentenoate derivative) in a suitable solvent (e.g., isopropanol).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a diphenylprolinol silyl ether) and any necessary co-catalysts or additives (e.g., p-nitrophenol and water).

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress using TLC or LC-MS.

  • Reduction: Once the initial reaction is complete, the intermediate can be directly reduced in the same pot by adding a suitable reducing agent (e.g., LiAl(OtBu)3H) at a controlled temperature.

  • Workup: After the reduction is complete, quench the reaction and perform an aqueous workup to separate the organic and aqueous layers.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Enantioselective Synthesis

G start Start: Starting Materials & Solvent catalyst Add Chiral Organocatalyst & Additives start->catalyst reaction Domino Michael/Michael Reaction (Monitor with TLC/LC-MS) catalyst->reaction reduction In-situ Reduction reaction->reduction workup Aqueous Workup reduction->workup purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the one-pot enantioselective synthesis of a chiral cyclopentanone derivative.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_purity Analyze Crude Mixture (NMR, LC-MS) start->check_purity side_products Side Products Identified? check_purity->side_products optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) side_products->optimize_conditions Yes degradation Product Degradation? side_products->degradation No change_reagents Consider More Selective Reagents optimize_conditions->change_reagents end Improved Yield change_reagents->end milder_workup Use Milder Workup degradation->milder_workup Yes purification_loss Investigate Purification Step degradation->purification_loss No milder_workup->end one_pot Explore One-Pot Synthesis purification_loss->one_pot one_pot->end

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

preventing racemization of "Methyl (1S)-3-oxocyclopentaneacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of Methyl (1S)-3-oxocyclopentaneacetate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, the stereocenter at the 1-position is susceptible to inversion, leading to the formation of its (1R) enantiomer. This is a significant concern in pharmaceutical research and development, as different enantiomers of a chiral molecule often exhibit different pharmacological activities and toxicological profiles. Maintaining the enantiomeric purity of the (1S) isomer is therefore critical for its intended biological effect.

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism for racemization of this compound is through the formation of an achiral enol or enolate intermediate. The presence of the carbonyl group at the 3-position facilitates the removal of the acidic proton at the chiral center (the α-carbon). This deprotonation can be catalyzed by both acids and bases. Once the planar enol or enolate is formed, reprotonation can occur from either face of the molecule with equal probability, leading to a mixture of the (1S) and (1R) enantiomers.[1]

Q3: What are the main factors that can induce racemization of this compound?

A3: The main factors that can induce racemization are:

  • pH: Both acidic and basic conditions can catalyze the enolization process and therefore accelerate racemization.

  • Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization and subsequent racemization.[2]

  • Solvent: The choice of solvent can influence the rate of racemization. Protic solvents can facilitate proton transfer, and the polarity of the solvent can affect the stability of the enolate intermediate.

Q4: How can I determine the enantiomeric excess (e.e.) of my this compound sample?

A4: The enantiomeric excess of your sample can be determined using chiral chromatography techniques. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based CSPs are often effective for separating chiral ketones.[3]

  • Chiral Gas Chromatography (GC): For volatile compounds like this ester, chiral GC with a cyclodextrin-based capillary column is also a suitable method for enantiomeric separation.[4][5]

Troubleshooting Guides

Issue 1: Loss of Optical Purity During Storage

Symptoms:

  • Decreased enantiomeric excess (e.e.) observed in a sample of this compound that was previously enantiomerically pure.

  • Inconsistent biological or chemical results from older batches of the compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Storage Temperature Store the compound at low temperatures, preferably at or below 4°C, to minimize the rate of racemization. For long-term storage, consider temperatures of -20°C or lower.
Exposure to Acidic or Basic Conditions Ensure the compound is stored in a neutral environment. Use high-purity, neutral solvents for storage solutions. Avoid contact with acidic or basic residues in storage containers.
Inappropriate Solvent Store the compound in a dry, aprotic solvent of high purity. If a stock solution is required, prepare it fresh whenever possible.
Issue 2: Racemization During an Experimental Reaction

Symptoms:

  • The product of a reaction involving this compound shows a lower e.e. than the starting material.

  • Formation of diastereomeric products in an unexpected ratio when reacting with another chiral molecule.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of Acidic or Basic Reagents If possible, substitute acidic or basic reagents with neutral alternatives. If their use is unavoidable, minimize the reaction time and temperature. Consider using a buffered system to maintain a neutral pH.
High Reaction Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid unnecessarily long heating times.
Prolonged Reaction Time Optimize the reaction to reduce the overall time. Use a more efficient catalyst or a higher concentration of reagents if appropriate.
Choice of Solvent Use aprotic solvents to disfavor the formation of enol/enolate intermediates. Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are often suitable.

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Solid Form: Store the compound as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Place the vial in a freezer at ≤ -20°C for long-term storage or in a refrigerator at 2-8°C for short-term storage.

  • Solution Form: If a stock solution is necessary, prepare it in a high-purity, dry, aprotic, and neutral solvent (e.g., anhydrous acetonitrile or ethyl acetate). Store the solution under an inert atmosphere at ≤ -20°C. Prepare fresh solutions for critical applications.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This protocol provides a starting point for method development. Optimization may be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a CHIRALPAK® series column (e.g., CHIRALPAK® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas of the (1S) and (1R) isomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Protocol 3: Chiral GC Method for Enantiomeric Excess Determination

This protocol provides a general guideline for method development.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based chiral column (e.g., a β-DEX™ or γ-DEX™ column).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 180°C at 5°C/min.

    • Final Temperature: 180°C, hold for 5 minutes. (This program is a starting point and should be optimized for the specific column and instrument.)

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., ethyl acetate) at approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio).

  • Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described in the HPLC protocol.

Visualizations

RacemizationMechanism S_enantiomer This compound Enolate Achiral Enolate Intermediate S_enantiomer->Enolate +/- H+ (Acid/Base Catalysis) Enolate->S_enantiomer + H+ R_enantiomer Methyl (1R)-3-oxocyclopentaneacetate Enolate->R_enantiomer + H+

Caption: Mechanism of racemization for this compound.

TroubleshootingWorkflow start Loss of Enantiomeric Purity Detected check_storage Review Storage Conditions start->check_storage check_reaction Review Experimental Protocol start->check_reaction storage_temp Is storage T° low? check_storage->storage_temp reaction_pH Are reagents/conditions pH neutral? check_reaction->reaction_pH storage_env Is storage environment neutral? storage_temp->storage_env Yes solution_storage Implement cold, neutral storage storage_temp->solution_storage No storage_env->solution_storage No reaction_temp Is reaction T° minimized? reaction_pH->reaction_temp Yes solution_reaction Modify protocol: - Lower temperature - Use neutral reagents - Reduce time reaction_pH->solution_reaction No reaction_time Is reaction time optimized? reaction_temp->reaction_time Yes reaction_temp->solution_reaction No reaction_time->solution_reaction No

Caption: Troubleshooting workflow for preventing racemization.

AnalyticalWorkflow start Sample of Methyl (1S)-3-oxocyclopentaneacetate dissolve Dissolve in appropriate solvent start->dissolve analysis_choice Choose Analytical Method dissolve->analysis_choice hplc Chiral HPLC analysis_choice->hplc Liquid Sample gc Chiral GC analysis_choice->gc Volatile Sample inject_hplc Inject on Chiral HPLC Column hplc->inject_hplc inject_gc Inject on Chiral GC Column gc->inject_gc detect_hplc UV Detection inject_hplc->detect_hplc detect_gc FID Detection inject_gc->detect_gc quantify Quantify Peak Areas detect_hplc->quantify detect_gc->quantify calculate_ee Calculate Enantiomeric Excess quantify->calculate_ee

Caption: Workflow for determining enantiomeric excess.

References

optimization of reaction conditions for "Methyl (1S)-3-oxocyclopentaneacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl (1S)-3-oxocyclopentaneacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: What are the common causes for low yield or incomplete conversion?

A1: Low yields can stem from several factors ranging from reagent quality to suboptimal reaction parameters. Key areas to investigate include:

  • Reagent Purity: Ensure starting materials, especially the cyclopentenone precursor and the methyl malonate, are pure and dry. Moisture can interfere with many catalytic systems.

  • Catalyst Activity: If using a catalyst, its activity is crucial. For instance, in reactions involving metal catalysts like Cu(II), ensuring the catalyst is not deactivated is essential.

  • Reaction Temperature: Temperature plays a critical role. Some reactions require initial cooling (e.g., ice-water bath) followed by heating to reflux to ensure both stability of intermediates and sufficient energy for reaction completion. For example, a procedure for a related compound involves an initial ice-water bath followed by heating to reflux for 4 hours.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from 3 to 18 hours depending on the specific protocol.

  • Solvent Choice: The solvent can significantly influence reaction outcomes. Solvents like dichloromethane, chloroform, or acetonitrile are often used. The choice of solvent can affect solubility, reaction rate, and even the stereochemical outcome.

Q2: How can I improve the enantioselectivity (e.e.) of the reaction?

A2: Achieving high enantioselectivity is critical for producing the desired (1S) stereoisomer. Consider the following:

  • Chiral Catalyst/Auxiliary: The choice and quality of the chiral source (e.g., a chiral ligand for a metal catalyst or a chiral amine) are paramount. Ensure the correct enantiomer of the catalyst is used and that it is of high purity.

  • Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by reducing the energy available for the formation of the undesired enantiomer's transition state. Reactions are sometimes run at temperatures as low as -78°C.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the reaction. It is often necessary to screen a variety of solvents to find the optimal one for a specific catalytic system.

  • Additive Effects: In some catalytic systems, the addition of co-catalysts or additives can significantly improve enantioselectivity.

Q3: I am observing significant side product formation. How can I minimize this?

A3: Side product formation can reduce yield and complicate purification. Common side reactions include racemization, polymerization, or Michael addition byproducts.

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to undesired follow-on reactions.

  • Temperature Management: Exothermic reactions can lead to temperature spikes, causing decomposition or side reactions. Maintaining a consistent internal temperature is crucial. For some reactions, dropwise addition of reagents at a controlled temperature (e.g., 1-3°C) is recommended to manage exotherms.

  • Inert Atmosphere: Many organometallic catalysts and reagents are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative side reactions and catalyst deactivation.

Q4: What is the best method for purifying the final product?

A4: Purification is essential to isolate this compound with high purity.

  • Extraction: After quenching the reaction, a standard aqueous workup is typically performed. This involves washing the organic layer with solutions like saturated sodium bicarbonate (NaHCO₃) to neutralize acid and brine to remove water.

  • Column Chromatography: The most common method for purification is flash column chromatography on silica gel. A solvent system, often a mixture of a non-polar solvent like pentane or hexane and a more polar solvent like diethyl ether or ethyl acetate, is used to separate the product from unreacted starting materials and side products. The purity of the collected fractions should be checked by TLC or GC.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method for larger scales.

Optimization of Reaction Conditions: Data Summary

The following tables summarize reaction parameters from various synthetic procedures for related cyclopentanone derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Influence of Solvent and Temperature on Reaction Time

Solvent System Temperature Profile Reaction Time (h) Reported Yield Reference
Dichloromethane Ice-bath, then reflux 4 N/A
Methanol 65°C / Reflux 2 - 18 54%
Dry CH₂Cl₂ -78°C 3 85%

| Ethyl Acetate | Room Temperature | 2 | N/A | |

Table 2: Conditions for Key Reaction Steps

Reaction Step Reagents Conditions Purpose Reference
Esterification Glacial Acetic Acid, Isopentyl Alcohol, H₂SO₄ Reflux for 1 hour Synthesis of an ester (example)
Michael Addition Chiral Ketimine, Electrophile -78°C in CH₂Cl₂ Stereoselective C-C bond formation
Workup/Quench Saturated NaHCO₃ (aq) Pour reaction mixture into solution Neutralize acid, stop the reaction

| Purification | Column Chromatography (AcOEt/PE 1:9) | Silica Gel | Isolate pure product | |

Experimental Protocols

Below is a generalized experimental protocol for a stereoselective Michael addition, a common strategy for synthesizing chiral cyclopentanones. This should be adapted based on specific literature procedures for this compound.

Protocol: Stereoselective Michael Addition

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: The solvent (e.g., dry CH₂Cl₂) is added, followed by the chiral catalyst. The solution is cooled to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

  • Substrate Addition: The cyclopentenone precursor is added dropwise, and the mixture is stirred for a short period.

  • Nucleophile Addition: The Michael donor (e.g., a silyl enol ether derived from methyl acetate) is added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the low temperature for several hours. Progress is monitored by TLC by taking small aliquots from the reaction mixture.

  • Quenching: Once the reaction is complete, it is quenched by adding a suitable quenching solution, such as saturated aqueous NaHCO₃ or ammonium chloride.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted multiple times with a solvent like CH₂Cl₂ or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure this compound.

Visualizations

Diagram 1: General Experimental Workflow

This diagram illustrates the typical sequence of steps from reaction setup to the final purified product in a chemical synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Inert Atmosphere) Cooling 2. Cooling (e.g., -78°C) Setup->Cooling Reagent_Add 3. Reagent Addition Cooling->Reagent_Add Stirring 4. Stirring & Monitoring (TLC/GC) Reagent_Add->Stirring Quench 5. Quenching Reaction Stirring->Quench Extraction 6. Liquid-Liquid Extraction Quench->Extraction Drying 7. Drying & Concentration Extraction->Drying Purification 8. Column Chromatography Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical workflow for chemical synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing and resolving issues related to low product yield.

G start Problem: Low Yield check_reagents Check Reagent Purity (NMR, Titration) start->check_reagents Start Here check_catalyst Verify Catalyst Activity (Use fresh batch) check_reagents->check_catalyst Pure sol_reagents Solution: Purify/Dry Reagents check_reagents->sol_reagents Impure? check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions Active sol_catalyst Solution: Use New/Active Catalyst check_catalyst->sol_catalyst Inactive? check_monitoring Analyze Reaction Monitoring (TLC/GC Data) check_conditions->check_monitoring No Obvious Error sol_incomplete Problem: Incomplete Conversion -> Extend Reaction Time check_monitoring->sol_incomplete Starting Material Remains sol_decomposition Problem: Product Decomposition -> Lower Temperature check_monitoring->sol_decomposition Side Products Appear sol_conditions Solution: Optimize Temp/Time

Caption: A decision tree for troubleshooting low reaction yield.

stability and storage of "Methyl (1S)-3-oxocyclopentaneacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Methyl (1S)-3-oxocyclopentaneacetate, a key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container. The compound should be protected from moisture and light. For frequent use, a smaller aliquot can be stored at 4°C for a short period.

Q2: How stable is this compound in different solvents at room temperature?

This compound exhibits good stability in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate for at least 24 hours at room temperature when protected from moisture. However, prolonged storage in protic solvents, especially under acidic or basic conditions, can lead to degradation.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis of the methyl ester group and potential self-condensation or polymerization reactions catalyzed by acid or base. The presence of the ketone functional group also makes it susceptible to reactions with strong reducing or oxidizing agents.

Q4: Can I store the compound in a solution?

For optimal stability, it is best to store the compound neat (undiluted). If a stock solution is required, it should be prepared fresh before use. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store at -20°C under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., NMR, LC-MS) Compound degradation due to improper storage.Verify storage conditions (temperature, atmosphere). Prepare a fresh sample from a new aliquot stored at -20°C.
Contamination with water leading to hydrolysis.Use anhydrous solvents for all experiments. Ensure glassware is properly dried.
Low yield in a reaction Inaccurate quantification due to partial degradation.Run a purity check (e.g., qNMR or LC-MS with a standard) on the starting material before use.
Incompatibility with reaction conditions (e.g., strong acid/base).Review the reaction protocol for potential incompatibilities. Consider using milder reaction conditions if possible.
Appearance of new peaks in chromatogram over time Formation of degradation products.Identify the structure of the impurities to understand the degradation pathway. Minimize the time the compound is in solution.

Stability Data

Table 1: Long-Term Storage Stability

Storage ConditionPurity after 12 months
-20°C, under Nitrogen, protected from light>98%
4°C, protected from light~95%
25°C (Room Temperature)<90%

Table 2: Solution Stability in Dichloromethane at 25°C

Time (hours)Purity
099.5%
899.2%
2498.8%
4897.5%

Experimental Protocols

Protocol 1: Preparation of a Standard Solution for Analysis

  • Environment: Perform all steps in a fume hood with low humidity.

  • Equipment: Use oven-dried glassware or glassware rinsed with an anhydrous solvent.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of the compound in a sealed container. c. Add the desired volume of anhydrous solvent (e.g., dichloromethane) using a dry syringe. d. Vortex briefly to ensure complete dissolution. e. Use the freshly prepared solution immediately for analysis.

Protocol 2: Monitoring Stability by HPLC

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: a. Prepare a sample solution as described in Protocol 1. b. Inject a sample onto the HPLC system at specified time points (e.g., 0, 8, 24, 48 hours). c. Monitor the peak area of the parent compound and the appearance of any new peaks to assess purity and degradation.

Visual Guides

StabilityFactors cluster_conditions Influencing Factors Compound This compound Stable Stable Compound Compound->Stable Proper Storage (-20°C, Dry, Dark) Degraded Degraded Compound Compound->Degraded Improper Conditions Temperature Temperature Temperature->Degraded High Temp. Moisture Moisture Moisture->Degraded Hydrolysis pH pH (Acid/Base) pH->Degraded Catalysis Light Light Light->Degraded Potential Photodegradation

Caption: Factors influencing the stability of this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Temp, Atmosphere, Light) Start->CheckStorage CheckPurity Analyze Purity of Starting Material (e.g., HPLC, NMR) CheckStorage->CheckPurity Proper UseNewAliquot Use a Fresh Aliquot CheckStorage->UseNewAliquot Improper ReviewProtocol Review Experimental Protocol (Solvents, Reagents, pH) CheckPurity->ReviewProtocol Pure PurifyMaterial Consider Re-purification CheckPurity->PurifyMaterial Impure ModifyConditions Modify Protocol (e.g., Anhydrous Solvents) ReviewProtocol->ModifyConditions Potential Issues Found End Problem Resolved ReviewProtocol->End No Issues Found UseNewAliquot->End PurifyMaterial->End ModifyConditions->End

Caption: Troubleshooting workflow for unexpected experimental outcomes.

alternative reagents for the synthesis of "Methyl (1S)-3-oxocyclopentaneacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Methyl (1S)-3-oxocyclopentaneacetate. This key intermediate is crucial in the synthesis of prostaglandins and their analogues. This guide explores both the traditional Corey lactone-based approach and several alternative synthetic strategies, offering detailed protocols and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound and its precursors can be broadly categorized into two main approaches:

  • Traditional Corey Lactone Synthesis: This classic route involves the synthesis of the bicyclic Corey lactone diol, which is a versatile intermediate for various prostaglandins. This method is well-established but can be lengthy. Recent advancements have led to highly efficient one-pot syntheses of the Corey lactone.

  • Alternative Synthetic Strategies: These methods focus on the asymmetric construction of the chiral cyclopentanone core through different catalytic processes. Key alternatives include:

    • Organocatalytic Michael Additions: This approach utilizes chiral amines or other small organic molecules to catalyze the enantioselective addition of nucleophiles to cyclopentenone precursors.

    • Nazarov Cyclization: This method involves the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones.

    • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by a transition metal complex, to generate a cyclopentenone.

Q2: How can the methyl acetate side chain be introduced to a chiral 3-oxocyclopentanone precursor?

The introduction of the methyl acetate side chain is a critical step in synthesizing the final target molecule from a cyclopentanone intermediate. A common and effective method is the stereoselective alkylation of a pre-formed enolate of the chiral 3-oxocyclopentanone. This typically involves deprotonation of the ketone with a suitable base to form the enolate, followed by reaction with an electrophile such as methyl bromoacetate. The stereoselectivity of this addition can be influenced by the choice of reagents and reaction conditions.

Another strategy involves the use of unsaturated β-ketoesters in an intramolecular α-tert-alkylation, which can be catalyzed by a Lewis acid like scandium(III) triflate to form highly functionalized cyclopentanes.

Alternative Reagents and Synthetic Approaches: A Comparative Overview

The following tables summarize quantitative data for the traditional Corey lactone synthesis and selected alternative methods.

Table 1: Comparison of Synthetic Routes to Chiral Cyclopentanone Precursors
Synthetic MethodKey Reagents/CatalystTypical YieldEnantiomeric Excess (ee)Reaction TimeKey Advantages
Traditional Corey Lactone (One-Pot) Diphenylprolinol silyl ether, LiAlH(t-BuO)₃, HBF₄, H₂O₂, KF50% (overall)>99%~2.5 hoursHigh pot and time economy, excellent enantioselectivity.
Organocatalytic Michael Addition Chiral diamine/acid catalyst (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine/TFA)High>95%Variable (can be slow)Metal-free, mild conditions, high enantioselectivity.
Asymmetric Nazarov Cyclization Chiral Lewis Acid (e.g., Cu(II)-bisoxazoline complexes)VariableUp to 98%VariableAccess to diverse cyclopentenones.
Asymmetric Pauson-Khand Reaction Chiral Rh(I) or Co₂(CO)₈ with chiral ligands (e.g., BINAP)GoodVariableLong reaction times, high tempsForms complex bicyclic systems with high stereoselectivity.

Experimental Protocols and Workflows

Protocol 1: Time-Efficient One-Pot Synthesis of Corey Lactone

This protocol is adapted from the highly efficient synthesis developed by Hayashi et al.

Diagram of the One-Pot Corey Lactone Synthesis Workflow

cluster_0 Step 1: Domino Michael/Michael Reaction cluster_1 Step 2: Reduction & Lactonization cluster_2 Step 3: Tamao-Fleming Oxidation A α,β-enal + Ethyl 4-oxo-2-pentenoate B Trisubstituted Cyclopentanone A->B Diphenylprolinol silyl ether, p-nitrophenol, iPrOH/H₂O, RT, 1h C Reduction of Aldehyde & Ketone B->C LiAlH(t-BuO)₃, THF, 60°C, 15 min D Lactone Formation C->D HBF₄, 80°C, 15 min E Fluorination of Silyl Group D->E K₂CO₃, KF, THF, RT, 10 min F Corey Lactone E->F H₂O₂, 40°C, 1h

Caption: One-pot synthesis of Corey lactone.

Methodology:

  • Domino Michael/Michael Reaction: In a single reaction vessel, a diphenylprolinol silyl ether catalyst is used to mediate the domino Michael/Michael reaction between an α,β-enal and ethyl 4-oxo-2-pentenoate. This step establishes three contiguous stereocenters with high control.

  • Reduction and Lactonization: The resulting trisubstituted cyclopentanone is then subjected to reduction. A bulky reducing agent like LiAlH(t-BuO)₃ is used for the stereoselective reduction of the ketone. The addition of an acid such as HBF₄ quenches the reaction and facilitates the formation of the lactone.

  • Tamao-Fleming Oxidation: The final step involves the conversion of the carbon-silicon bond to a carbon-oxygen bond to yield the Corey lactone. This is achieved through a two-step process of fluorination and oxidation. The entire sequence can be completed in approximately 152 minutes with an overall yield of 50%.

Protocol 2: Organocatalytic Asymmetric Michael Addition

This protocol provides a metal-free alternative for the synthesis of the chiral cyclopentanone core.

Diagram of the Organocatalytic Michael Addition Workflow

Technical Support Center: Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the work-up procedure for the synthesis of Methyl (1S)-3-oxocyclopentaneacetate, a valuable intermediate in drug development and chemical research. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and work-up of this compound, which is typically formed via an intramolecular Dieckmann condensation.

Q1: After quenching the reaction, I observe a low yield of my desired product. What could be the cause?

A1: Low yields can stem from several factors during the reaction and work-up:

  • Incomplete Reaction: The Dieckmann condensation may not have gone to completion. This can be due to the base not being strong enough to facilitate the intramolecular cyclization, or the reaction time being too short.

  • Intermolecular Condensation: A common side reaction is intermolecular condensation, where two different molecules react instead of the desired intramolecular cyclization. This is more prevalent at higher concentrations.

  • Product Solubility: The product may have some solubility in the aqueous layer, leading to loss during extraction.

  • Product Degradation: Prolonged exposure to strong basic or acidic conditions, especially at elevated temperatures, can cause degradation of the β-keto ester product.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Consider using a stronger base (e.g., sodium hydride or potassium tert-butoxide) or increasing the reaction temperature and time. Monitor the reaction progress using TLC or GC.

  • Use High Dilution: To favor intramolecular cyclization, the reaction can be performed under high-dilution conditions, where the diester starting material is added slowly to the base.[2][3]

  • Thorough Extraction: Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay to minimize product degradation.[1]

Q2: I'm observing multiple spots on my TLC plate after the work-up. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates impurities. For a Dieckmann condensation, these could be:

  • Unreacted Starting Material: The diester starting material may still be present.

  • Intermolecular Side-products: Dimers or polymers formed from intermolecular reactions.[1]

  • Hydrolyzed Product: The ester functionality could be hydrolyzed to a carboxylic acid, especially if the work-up conditions are too harsh.

  • Decarboxylated Product: β-keto esters can undergo decarboxylation to form a ketone if exposed to acidic conditions and heat.

Troubleshooting Steps:

  • Purification: The most effective way to remove these impurities is through careful purification, typically by fractional distillation under reduced pressure or column chromatography on silica gel.

  • Controlled Work-up: Neutralize the reaction mixture carefully and avoid excessive heat during solvent removal to prevent decarboxylation.

Q3: Emulsion formation is making the separation of organic and aqueous layers difficult during extraction. How can I resolve this?

A3: Emulsion formation is a common issue in extractions. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can aid in separating the layers.[4]

  • Filtration: Filtering the mixture through a pad of Celite can sometimes help to break up the emulsion.

Experimental Protocol: Work-up Procedure

This protocol outlines a standard work-up procedure for the isolation and purification of this compound following its synthesis via Dieckmann condensation.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a dilute acid (e.g., 1 M HCl or 10% H₂SO₄) to neutralize the reaction mixture. Monitor the pH with litmus paper or a pH meter until it is neutral or slightly acidic (pH 6-7).

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Deionized water (2 x 50 mL)

      • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any residual acid.

      • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to facilitate drying.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by either vacuum distillation or column chromatography on silica gel to obtain the final product.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the synthesis and purification of this compound, based on typical outcomes for similar reactions.

ParameterExpected ValueNotes
Yield (Crude) 85-95%Based on the starting diester.
Yield (Pure) 70-85%After purification by vacuum distillation or column chromatography. A yield of 89% has been reported for a similar compound.[5]
Purity (by GC) >98%After purification.
Boiling Point VariesDependent on the pressure during vacuum distillation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the work-up procedure for this compound.

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Dieckmann Condensation Quench Quench with Dilute Acid Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 Solution Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Anhydrous Salt Wash_Brine->Dry Solvent_Removal Solvent Removal Dry->Solvent_Removal Purify Vacuum Distillation or Column Chromatography Solvent_Removal->Purify Final_Product Pure this compound Purify->Final_Product

Work-up workflow for this compound synthesis.

References

Validation & Comparative

Chiral Purity Analysis of Methyl (1S)-3-oxocyclopentaneacetate: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral intermediates is a critical quality attribute in pharmaceutical development. Methyl (1S)-3-oxocyclopentaneacetate, a key building block in the synthesis of prostaglandins and other therapeutic agents, requires robust analytical methods to ensure the desired stereoisomer is selectively produced and purified. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, offering insights into method selection and optimization based on established principles for separating β-keto esters and cyclopentanone derivatives.

Comparative Analysis of Chiral HPLC Methods

The separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[1][2] Both normal-phase and reversed-phase chromatography can be employed, with the selection depending on the sample's solubility and the desired selectivity.

Below is a comparison of two representative methods for the chiral analysis of Methyl 3-oxocyclopentane-1-carboxylate enantiomers. These methods are based on typical conditions used for the separation of similar prostaglandin precursors and β-keto esters.[3][4]

ParameterMethod A: Normal-Phase ChromatographyMethod B: Reversed-Phase Chromatography
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CHIRALCEL® OJ-RH (Cellulose tris(4-methylbenzoate))
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Acetonitrile / Water with 0.1% Formic Acid (40:60, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm
Expected Retention Time (1S-enantiomer) ~ 8.5 min~ 6.2 min
Expected Retention Time (1R-enantiomer) ~ 9.8 min~ 7.1 min
Expected Resolution (Rs) > 2.0> 1.8

Note: The data presented in this table are representative examples and may require optimization for the specific sample and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the two comparative HPLC methods.

Method A: Normal-Phase HPLC

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

2. Materials:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC grade n-Hexane and 2-Propanol.

  • Sample: Methyl 3-oxocyclopentane-1-carboxylate racemate or the (1S)-enantiomer, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). The mobile phase should be freshly prepared and sonicated to degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the chromatogram for the elution of the two enantiomers.

  • Calculate the resolution between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

Method B: Reversed-Phase HPLC

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

2. Materials:

  • Column: CHIRALCEL® OJ-RH, 150 x 4.6 mm, 5 µm.

  • Solvents: HPLC grade Acetonitrile and Water, Formic Acid.

  • Sample: Methyl 3-oxocyclopentane-1-carboxylate racemate or the (1S)-enantiomer, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (40:60, v/v). The mobile phase should be freshly prepared and sonicated to degas.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the chromatogram for the elution of the two enantiomers.

  • Calculate the resolution between the enantiomeric peaks.

Logical Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method follows a systematic approach, as illustrated in the workflow diagram below.

Chiral_HPLC_Workflow start Start: Racemic Analyte lit_search Literature Search & Compound Property Analysis start->lit_search csp_selection Chiral Stationary Phase (CSP) Selection (e.g., Polysaccharide-based) lit_search->csp_selection mode_selection Mode Selection (Normal vs. Reversed Phase) csp_selection->mode_selection screening Initial Screening with Standard Mobile Phases mode_selection->screening eval_separation Evaluate Separation (Resolution, Retention) screening->eval_separation optimization Method Optimization (Mobile Phase Ratio, Additives, Temp., Flow Rate) eval_separation->optimization Partial or No Separation validation Method Validation (Linearity, Accuracy, Precision) eval_separation->validation Adequate Separation optimization->eval_separation Re-evaluate routine_analysis Routine Analysis validation->routine_analysis end End: Validated Method routine_analysis->end

References

A Comparative Guide to Determining the Enantiomeric Excess of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as "Methyl (1S)-3-oxocyclopentaneacetate." This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, complete with experimental data, detailed protocols, and visualizations to aid in method selection and implementation.

Introduction to Enantiomeric Excess

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in a greater amount than the other. The ee is expressed as a percentage and is a key indicator of the success of an asymmetric synthesis.

Comparison of Analytical Methodologies

The determination of enantiomeric excess for "this compound" can be achieved through several analytical techniques. The most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

  • Principle: Enantiomers form transient diastereomeric complexes with the chiral stationary phase. The difference in the stability of these complexes results in differential retention on the column, allowing for their separation and quantification.

  • Advantages: High accuracy and precision, applicable to a wide range of compounds, and non-destructive, allowing for sample recovery.

  • Disadvantages: Method development can be time-consuming and may require screening of multiple columns and mobile phases.

Chiral Gas Chromatography (GC)

Chiral GC is another effective chromatographic method for enantiomeric separation, particularly for volatile and thermally stable compounds.

  • Principle: Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase (often a cyclodextrin derivative) to achieve separation of enantiomers.

  • Advantages: High resolution, fast analysis times, and requires only a small sample size.

  • Disadvantages: The analyte must be volatile and thermally stable. Derivatization may be necessary to improve volatility and separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

  • Principle:

    • Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form non-covalent diastereomeric complexes with the enantiomers in solution. This interaction leads to different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinct signals to be integrated and their ratio determined.[1][2][3][4][5]

    • Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form covalent diastereomeric products. These diastereomers have different NMR spectra, and the ee can be determined by integrating the signals of the newly formed diastereomers.[2]

  • Advantages: Relatively fast analysis once a suitable agent is found, non-destructive (with CSAs), and can provide structural information.

  • Disadvantages: Requires a suitable chiral agent, potential for signal overlap, and lower sensitivity compared to chromatographic methods.

Data Presentation

The following table summarizes the key performance characteristics of the discussed analytical methods for the determination of enantiomeric excess of a compound like "this compound."

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle of Separation Differential interaction with Chiral Stationary PhaseDifferential interaction with Chiral Stationary PhaseFormation of diastereomeric complexes/adducts
Typical Sample Volume 5-20 µL0.1-1 µL5-10 mg in ~0.6 mL solvent
Analysis Time per Sample 10-30 minutes5-20 minutes5-15 minutes
Precision High (<1% RSD)High (<1% RSD)Moderate (1-5% RSD)
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to ng/mL)Lower (mg/mL)
Method Development Can be extensiveModerateModerate
Destructive/Non-destructive Non-destructiveDestructiveNon-destructive (with CSAs)

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are based on established methods for similar β-keto esters and cyclic ketones and should serve as a strong starting point for the analysis of "this compound."

Protocol 1: Chiral HPLC

This protocol describes a general method for the separation of β-keto ester enantiomers using a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: Chiral GC

This protocol outlines a method for the analysis of a volatile cyclic ketone ester.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral GC column, such as one with a permethylated β-cyclodextrin stationary phase (e.g., Supelco β-DEX™ 225).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent

This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol.

  • NMR Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

    • Add approximately 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved proton signal that shows splitting into two distinct peaks in the presence of the CSA. Integrate the areas of these two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound.

G Workflow for Enantiomeric Excess (ee) Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result Sample Chiral Sample (this compound) Preparation Dissolution / Derivatization Sample->Preparation HPLC Chiral HPLC Preparation->HPLC GC Chiral GC Preparation->GC NMR NMR Spectroscopy Preparation->NMR Acquisition Signal Acquisition (Chromatogram / Spectrum) HPLC->Acquisition GC->Acquisition NMR->Acquisition Integration Peak Integration Acquisition->Integration Calculation ee Calculation [%ee = (|A1-A2|)/(A1+A2) * 100] Integration->Calculation

Caption: General workflow for ee determination.

References

A Comparative Guide to Purity Analysis of Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereoisomeric purity of pharmaceutical intermediates like Methyl (1S)-3-oxocyclopentaneacetate is a critical step in the development of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this chiral building block, offering detailed experimental protocols and performance data to aid in method selection and implementation.

The primary analytical challenges in characterizing this compound are the determination of its overall purity (assay) and, crucially, its enantiomeric excess (e.e.), which defines the preponderance of the desired (1S) enantiomer over its (1R) counterpart. This guide focuses on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key characteristics of Chiral HPLC, Chiral GC, and qNMR for the purity analysis of this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Enantiomeric excess (e.e.) determination, impurity profiling.Enantiomeric excess (e.e.) determination, analysis of volatile impurities.Absolute purity (assay) determination, structural confirmation.
Sample Volatility Not required.Required.Not required.
Derivatization Generally not required for chiral analysis with a suitable chiral stationary phase (CSP).May be required to improve volatility and peak shape.Not required.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Resolution Excellent for enantiomers with appropriate CSP.High, particularly with capillary columns.Dependent on spectral dispersion; can be challenging for complex mixtures.
Analysis Time 15-30 minutes per sample.10-20 minutes per sample.5-15 minutes per sample.
Quantification Relative (area percent).Relative (area percent).Absolute (using an internal standard).
Instrumentation Cost Moderate to high.Moderate.High.
Strengths Broad applicability, robust, well-established for chiral separations.High resolution, fast analysis times, sensitive detectors (e.g., FID, MS).High precision and accuracy for assay, provides structural information, non-destructive.
Limitations Higher solvent consumption, potential for peak broadening.Limited to volatile and thermally stable compounds.Lower sensitivity, potential for signal overlap in complex samples.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the direct enantioselective analysis of this compound to determine its enantiomeric excess.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phases based on polysaccharide derivatives are often effective for the separation of chiral ketones and esters. A suitable choice would be a cellulose or amylose-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. An initial screening could be performed with a ratio of 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

Method 2: Chiral Gas Chromatography (GC)

This method is suitable for determining the enantiomeric excess of this compound, particularly when high resolution and fast analysis times are desired.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Autosampler for liquid injection.

Chromatographic Conditions:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™), is recommended. A typical column dimension would be 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • Injection Mode: Split (split ratio of 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides a highly accurate determination of the absolute purity (assay) of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 value, e.g., 30 seconds).

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently mix until both the sample and the internal standard are fully dissolved.

Data Analysis:

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_result Final Report Sample This compound Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC Chiral HPLC Analysis Preparation->HPLC GC Chiral GC Analysis Preparation->GC qNMR qNMR Analysis Preparation->qNMR Data_Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Data_Acquisition GC->Data_Acquisition qNMR->Data_Acquisition Integration Peak Integration / Signal Integration Data_Acquisition->Integration Calculation Purity Calculation (e.e. / Assay) Integration->Calculation Report Certificate of Analysis / Purity Report Calculation->Report

Caption: A generalized experimental workflow for the purity analysis of a pharmaceutical intermediate.

Logical_Relationships cluster_purity Purity Attribute cluster_methods Analytical Method Enantiomeric_Purity Enantiomeric Purity (e.e.) Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Primary Method Chiral_GC Chiral GC Enantiomeric_Purity->Chiral_GC Alternative Chemical_Purity Chemical Purity (Assay) Chemical_Purity->Chiral_HPLC Relative Purity qNMR qNMR Chemical_Purity->qNMR Gold Standard Volatile_Impurities Volatile Impurities Volatile_Impurities->Chiral_GC Can Detect GC_Headspace GC-Headspace Volatile_Impurities->GC_Headspace Specific Method

Caption: Logical relationships between purity attributes and suitable analytical methods.

comparison of different synthetic routes to "Methyl (1S)-3-oxocyclopentaneacetate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of chiral building blocks is paramount. Methyl (1S)-3-oxocyclopentaneacetate is a valuable intermediate, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of two prominent synthetic routes: chemoenzymatic synthesis via kinetic resolution and asymmetric hydrogenation.

Data Presentation

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their performance metrics.

ParameterChemoenzymatic Synthesis (Kinetic Resolution)Asymmetric Hydrogenation
Starting Material Racemic methyl 3-oxocyclopentaneacetateMethyl 3-oxocyclopentene-1-carboxylate
Key Reagent/Catalyst Lipase (e.g., from Pseudomonas cepacia)Chiral Rhodium Catalyst (e.g., Rh(I)-Me-DuPHOS)
Overall Yield Up to 47% (for the (S)-enantiomer)~95%
Enantiomeric Excess (e.e.) >99%>98%
Reaction Time 24-48 hours (for enzymatic resolution)12-24 hours
Key Advantages High enantioselectivity, mild reaction conditionsHigh yield, high enantioselectivity, catalytic process
Key Disadvantages Theoretical maximum yield of 50% for one enantiomer, requires separation of enantiomersRequires specialized chiral catalyst and high-pressure hydrogenation equipment

Experimental Protocols

Chemoenzymatic Synthesis via Kinetic Resolution

This route relies on the selective enzymatic hydrolysis of one enantiomer from a racemic mixture of methyl 3-oxocyclopentaneacetate, leaving the desired (S)-enantiomer unreacted.

Experimental Protocol:

  • Preparation of Racemic Methyl 3-oxocyclopentaneacetate: The racemic starting material is synthesized by esterification of 3-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst.

  • Enzymatic Kinetic Resolution:

    • To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add racemic methyl 3-oxocyclopentaneacetate.

    • Introduce a lipase, such as immobilized Pseudomonas cepacia lipase.

    • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The pH is maintained by the addition of a dilute base solution.

    • The reaction is monitored for conversion (typically to ~50%).

  • Work-up and Isolation:

    • Once the desired conversion is reached, the enzyme is filtered off.

    • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting mixture of the unreacted (S)-ester and the hydrolyzed (R)-acid is separated by chromatography to yield pure this compound.

Asymmetric Hydrogenation

This method involves the direct enantioselective hydrogenation of a prochiral precursor, methyl 3-oxocyclopentene-1-carboxylate, using a chiral transition metal catalyst.

Experimental Protocol:

  • Preparation of Methyl 3-oxocyclopentene-1-carboxylate: The starting unsaturated ester can be prepared from cyclopentanone through a series of reactions including formylation and subsequent dehydration.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve methyl 3-oxocyclopentene-1-carboxylate in a suitable solvent (e.g., methanol).

    • Add a chiral rhodium catalyst, such as a Rh(I) complex with a chiral phosphine ligand (e.g., Me-DuPHOS).

    • The reactor is purged and then pressurized with hydrogen gas (e.g., 5-10 atm).

    • The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Isolation:

    • After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Visualization of Synthetic Workflows

To further elucidate the logical flow of each synthetic route, the following diagrams are provided.

chemoenzymatic_synthesis racemic_ester Racemic Methyl 3-oxocyclopentaneacetate hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., Pseudomonas cepacia) lipase->hydrolysis separation Chromatographic Separation hydrolysis->separation s_ester This compound separation->s_ester r_acid (R)-3-oxocyclopentanecarboxylic acid separation->r_acid

Caption: Chemoenzymatic synthesis workflow.

asymmetric_hydrogenation prochiral_ester Methyl 3-oxocyclopentene-1-carboxylate hydrogenation Asymmetric Hydrogenation (H2) prochiral_ester->hydrogenation rh_catalyst Chiral Rhodium Catalyst (e.g., Rh(I)-Me-DuPHOS) rh_catalyst->hydrogenation purification Purification hydrogenation->purification s_ester This compound purification->s_ester

Caption: Asymmetric hydrogenation workflow.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the research or production campaign. The chemoenzymatic approach offers exceptional enantioselectivity under mild conditions but is inherently limited by a 50% theoretical yield for the desired enantiomer and requires a separation step. In contrast, asymmetric hydrogenation provides a more direct route with a higher theoretical yield and excellent enantioselectivity, but it necessitates the use of a specialized and often expensive chiral catalyst, as well as high-pressure equipment. For large-scale production, the higher efficiency of the asymmetric hydrogenation route may be preferable, while for smaller-scale synthesis or when high-pressure equipment is not available, the chemoenzymatic method presents a viable and highly selective alternative.

Validating the Structure of Methyl (1S)-3-oxocyclopentaneacetate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chiral molecules like Methyl (1S)-3-oxocyclopentaneacetate is a critical step in ensuring the integrity of their research and the quality of their products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for such validation. This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) data against established chemical shift principles to authenticate the structure of this compound.

This document presents a detailed examination of the predicted ¹H and ¹³C NMR spectral data for this compound. The predicted values are systematically compared with theoretical chemical shift ranges derived from foundational NMR principles and data from analogous molecular fragments. This comparison serves as a robust framework for the structural verification of the target molecule.

Comparative Analysis of Predicted and Expected ¹H NMR Data

The proton NMR spectrum provides crucial information about the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts, multiplicities, and integration values for this compound are presented below and compared with expected ranges for the distinct proton environments.

Proton Assignment Predicted Chemical Shift (δ ppm) Predicted Multiplicity Predicted Integration Expected Chemical Shift Range (δ ppm)
-OCH₃ (Methyl Ester)3.68Singlet3H3.6 - 3.8
-CH₂- (next to C=O of ester)2.55Doublet of Doublets1H2.3 - 2.7
-CH₂- (next to C=O of ester)2.35Doublet of Doublets1H2.3 - 2.7
-CH- (chiral center)2.90Multiplet1H2.5 - 3.0
-CH₂- (C4 of ring)2.20Multiplet1H2.0 - 2.4
-CH₂- (C4 of ring)2.05Multiplet1H2.0 - 2.4
-CH₂- (C5 of ring)2.45Multiplet1H2.2 - 2.6
-CH₂- (C5 of ring)2.15Multiplet1H2.0 - 2.4
-CH₂- (C2 of ring)2.65Multiplet1H2.4 - 2.8
-CH₂- (C2 of ring)2.30Multiplet1H2.1 - 2.5

Comparative Analysis of Predicted and Expected ¹³C NMR Data

The carbon-13 NMR spectrum offers insight into the carbon framework of the molecule. Below is a comparison of the predicted ¹³C chemical shifts for this compound with the expected chemical shift ranges for each type of carbon atom.

Carbon Assignment Predicted Chemical Shift (δ ppm) Expected Chemical Shift Range (δ ppm)
C=O (Ketone)218.0205 - 220
C=O (Ester)172.5170 - 175
-OCH₃ (Methyl Ester)51.850 - 55
-CH- (Chiral Center, C1)45.040 - 50
-CH₂- (next to C=O of ester)38.035 - 45
-CH₂- (C4 of ring)35.030 - 40
-CH₂- (C5 of ring)28.025 - 35
-CH₂- (C2 of ring)41.038 - 45

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for the validation of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12-15 ppm.

  • Data Processing: Fourier transform the acquired free induction decay (FID), followed by phase and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of approximately 220-240 ppm.

  • Data Processing: Fourier transform the FID, followed by phase and baseline correction.

Workflow for Structural Validation

The logical flow for validating the structure of this compound using NMR is outlined in the diagram below.

cluster_0 NMR Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Structural Confirmation Sample Preparation Sample Preparation 1H NMR Experiment 1H NMR Experiment Sample Preparation->1H NMR Experiment 13C NMR Experiment 13C NMR Experiment 1H NMR Experiment->13C NMR Experiment Process Spectra Process Spectra 13C NMR Experiment->Process Spectra Assign Peaks Assign Peaks Process Spectra->Assign Peaks Compare with Predicted Data Compare with Predicted Data Assign Peaks->Compare with Predicted Data Compare with Expected Ranges Compare with Expected Ranges Assign Peaks->Compare with Expected Ranges Structure Validated Structure Validated Compare with Predicted Data->Structure Validated Compare with Expected Ranges->Structure Validated

Caption: Workflow for NMR-based structural validation.

By adhering to these protocols and comparative data, researchers can confidently validate the chemical structure of this compound, ensuring the accuracy and reproducibility of their scientific endeavors.

Navigating the Reactivity of Methyl (1S)-3-oxocyclopentaneacetate Analogs: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of prostaglandins and related bioactive molecules, understanding the nuanced reactivity of key building blocks is paramount. Methyl (1S)-3-oxocyclopentaneacetate and its analogs, pivotal precursors to the widely utilized Corey lactone, present a landscape of synthetic opportunities. This guide provides an objective comparison of the reactivity of these analogs, supported by experimental data, to inform strategic decisions in complex synthetic campaigns.

The core reactivity of this compound and its derivatives is centered on the C3-ketone. This functionality serves as a handle for the introduction of the characteristic side chains of prostaglandins through olefination reactions. The two most prominent methods employed for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The choice between these methodologies can significantly impact yield, stereoselectivity, and purification efficiency.

Comparative Analysis of Olefination Reactions

A key transformation is the olefination of the ketone to introduce the unsaturated side chains. The Horner-Wadsworth-Emmons (HWE) reaction is frequently favored over the traditional Wittig reaction in industrial settings due to the formation of a water-soluble phosphate byproduct, which simplifies purification. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction can often complicate the isolation of the desired product.[1][2]

AnalogReagentReactionProductYield (%)E/Z RatioReference
This compound(Dimethoxyphosphoryl)acetateHorner-Wadsworth-EmmonsMethyl (1S)-(3-((methoxycarbonyl)methylene)cyclopentyl)acetateTypically highPredominantly EGeneral Knowledge
Corey Lactone precursor (aldehyde)Ph₃P=CH(CH₂)₃CO₂NaWittig ReactionProstaglandin F₂α precursorNot specifiedPredominantly Z[1]
2-alkyl-3-oxocyclopentaneacetateStabilized Phosphonate YlidesHorner-Wadsworth-Emmons2-alkyl-3-alkenyl-cyclopentaneacetateVariesPredominantly E[2]

Note: The yields and stereoselectivities are highly dependent on the specific substrates, reagents, and reaction conditions. The data presented here are representative and intended for comparative purposes.

The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction.[2] This enhanced nucleophilicity allows for successful reactions with more sterically hindered ketones, which may be unreactive in Wittig reactions.

Experimental Protocols

Detailed methodologies for the key olefination reactions are crucial for reproducibility and optimization.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

This protocol outlines a general procedure for the olefination of a this compound analog with a stabilized phosphonate ylide.

Materials:

  • This compound analog (1.0 eq)

  • Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Add anhydrous THF to suspend the NaH and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate reagent in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Add a solution of the this compound analog in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Wittig Reaction Protocol

This protocol provides a general procedure for the olefination of a Corey lactone precursor (aldehyde) with a phosphonium ylide.

Materials:

  • Corey lactone precursor (aldehyde) (1.0 eq)

  • (4-carboxybutyl)triphenylphosphonium bromide (or other suitable phosphonium salt) (1.2 - 1.5 eq)

  • Potassium tert-butoxide (or other strong base) (2.4 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the phosphonium salt in anhydrous DMSO or THF.

  • Add the strong base (e.g., potassium tert-butoxide) portion-wise at room temperature. The formation of the colored ylide indicates a successful reaction.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) and add a solution of the aldehyde in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at this temperature for several hours until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, which may require careful separation from the triphenylphosphine oxide byproduct.

Key Reaction Pathways and Workflows

The synthesis of prostaglandins from this compound analogs involves a series of well-defined steps. The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the crucial olefination step.

Prostaglandin Synthesis Pathway cluster_0 Corey Lactone Precursor Synthesis cluster_1 Side Chain Introduction cluster_2 Final Transformations Start This compound Analog Reduction Ketone Reduction Start->Reduction e.g., NaBH₄ Lactonization Lactonization Reduction->Lactonization Corey_Lactone Corey Lactone Analog Lactonization->Corey_Lactone Olefination Olefination (Wittig/HWE) Corey_Lactone->Olefination Introduction of α-chain Prostaglandin_Precursor Prostaglandin Precursor Olefination->Prostaglandin_Precursor Functional_Group_Manipulation Functional Group Manipulation Prostaglandin_Precursor->Functional_Group_Manipulation e.g., ω-chain introduction, deprotection Final_Product Prostaglandin Analog Functional_Group_Manipulation->Final_Product

Caption: General synthetic pathway to prostaglandin analogs.

Olefination Experimental Workflow Start Start: Setup inert atmosphere flask Base_Addition Add Base (e.g., NaH) to anhydrous solvent Start->Base_Addition Phosphonate_Addition Add Phosphonate Reagent at 0°C Base_Addition->Phosphonate_Addition Ylide_Formation Stir for 30-60 min for Ylide Formation Phosphonate_Addition->Ylide_Formation Substrate_Addition Add Ketone/Aldehyde Substrate Solution Ylide_Formation->Substrate_Addition Reaction React at Room Temperature (monitor by TLC) Substrate_Addition->Reaction Quench Quench with Saturated NH₄Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Workup Wash, Dry, and Concentrate Extraction->Workup Purification Purify by Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for a typical olefination reaction.

References

A Comparative Guide to the Applications of Methyl (1S)-3-oxocyclopentaneacetate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl (1S)-3-oxocyclopentaneacetate, a versatile chiral building block, holds a significant position in the synthesis of complex pharmaceutical agents. Its rigid cyclopentanone core, coupled with a stereocenter and a reactive ester functional group, makes it a valuable synthon for creating molecules with specific three-dimensional architectures, a critical aspect of modern drug design. This guide provides an objective comparison of its performance against alternative starting materials in key applications, supported by experimental data and detailed protocols.

Prostaglandin Synthesis: A Head-to-Head Comparison with Corey Lactone

Prostaglandins are a class of lipid compounds involved in diverse physiological processes, making them important targets for drug development. The synthesis of prostaglandins often relies on the stereocontrolled construction of a functionalized cyclopentane ring. In this context, this compound serves as a key precursor, often compared to the well-established Corey lactone.

A pivotal step in many prostaglandin syntheses is the introduction of the side chains onto the cyclopentane core. For syntheses commencing with this compound, a common strategy involves a stereoselective Michael addition to the enone system. In contrast, the Corey lactone approach utilizes a bicyclic intermediate to control the stereochemistry of the substituents.

Comparative Performance in Prostaglandin E1 (PGE1) Synthesis
ParameterThis compound RouteCorey Lactone Route
Starting Material This compoundBicyclic lactone diol
Key Transformation Asymmetric Michael AdditionBaeyer-Villiger oxidation, iodolactonization
Overall Yield ~7% (over 7 steps for PGE1 methyl ester)[1]Varies significantly with specific pathway, can be up to 50% in one-pot synthesis of the lactone itself[2]
Stereoselectivity High (e.g., 94% ee for a key intermediate)[1]High, controlled by the rigid bicyclic system
Key Advantages Commercially available starting material; direct introduction of the upper side chain.Well-established and versatile for various prostaglandins; excellent stereocontrol.[3][4][5]
Key Disadvantages Can require careful control of stereoselectivity during side-chain introduction.Often involves a greater number of synthetic steps to generate the initial lactone.
Experimental Protocols

Synthesis of a Prostaglandin E1 Precursor via Michael Addition to this compound (Illustrative Protocol)

This protocol outlines a key step in the synthesis of a PGE1 precursor, adapted from a reported methodology.[1]

Materials:

  • This compound

  • Appropriate cuprate reagent (for the lower side chain)

  • Anhydrous tetrahydrofuran (THF)

  • Diethylether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • A solution of the cuprate reagent in anhydrous THF is prepared at -78 °C under an inert atmosphere.

  • This compound, dissolved in anhydrous THF, is added dropwise to the cooled cuprate solution.

  • The reaction mixture is stirred at -78 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired Michael adduct.

Synthesis of Corey Lactone (Illustrative Protocol)

This protocol describes a general approach to the Corey lactone, a cornerstone of many prostaglandin syntheses.[2][3]

Materials:

  • Cyclopentadiene

  • Chloroacrylonitrile

  • Sodium azide

  • m-Chloroperbenzoic acid (m-CPBA)

  • Potassium hydroxide

Procedure:

  • Diels-Alder reaction between cyclopentadiene and chloroacrylonitrile affords a bicyclic adduct.

  • The nitrile group is converted to a carboxylic acid via hydrolysis.

  • An iodolactonization reaction is performed to introduce the lactone ring and an iodine atom with the desired stereochemistry.

  • Baeyer-Villiger oxidation of the ketone functionality introduces a second oxygen atom.

  • Reduction of the resulting ester and subsequent protection of the alcohol groups yields the Corey lactone diol.

Synthetic Workflow for Prostaglandin Synthesis

G cluster_0 This compound Route cluster_1 Corey Lactone Route A This compound B Michael Addition (Lower Side Chain) A->B C Functional Group Manipulation B->C D Wittig Reaction (Upper Side Chain) C->D E Prostaglandin D->E F Bicyclic Precursor G Corey Lactone Formation F->G H Side Chain Installation G->H I Functional Group Transformations H->I J Prostaglandin I->J

Caption: Comparison of synthetic routes to prostaglandins.

Adenosine Antagonist Synthesis: Exploring Chiral Cyclopentylamine Alternatives

Adenosine receptor antagonists are crucial in the development of treatments for various conditions, including Parkinson's disease and asthma. Many potent and selective antagonists feature a chiral cyclopentyl moiety. While this compound can serve as a precursor to the necessary chiral cyclopentylamines, other chiral building blocks are also employed.

A common strategy involves the synthesis of a chiral cyclopentylamine which is then incorporated into a heterocyclic scaffold, such as a xanthine or a triazolopyrimidine. The stereochemistry of the cyclopentyl group is often critical for receptor binding and selectivity.

Comparative Performance of Chiral Building Blocks in Adenosine A2A Antagonist Synthesis
ParameterFrom this compoundFrom Alternative Chiral Cyclopentane Precursors
Starting Material This compounde.g., (1R,2R)-2-Aminocyclopentanecarboxylic acid, chiral cyclopentenones
Key Transformation Reductive amination or other amine synthesisDirect use of amine or conversion of other functional groups
Reported Affinity (Ki) Varies with the final structure, can be in the low nanomolar range.Can achieve high affinity (e.g., Ki of 100 nM for a xanthine derivative with a cyclopentyloxy group).[6]
Stereoselectivity High, dependent on the stereocontrol of the amination step.High, starting from an enantiomerically pure precursor.
Key Advantages Versatile starting material allowing for diverse amine functionalities.More direct route if the desired amine is commercially available or easily synthesized.
Key Disadvantages Requires additional steps to introduce the amine functionality.Availability and cost of the alternative chiral starting material may be a factor.
Experimental Protocols

Synthesis of a Chiral Cyclopentylamine from this compound (Illustrative Protocol)

This protocol outlines a general reductive amination approach.

Materials:

  • This compound

  • Desired amine (e.g., ammonia or a primary amine)

  • Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation)

  • Methanol or other suitable solvent

  • Appropriate acid catalyst (e.g., acetic acid)

Procedure:

  • This compound and the amine are dissolved in the solvent.

  • An acid catalyst is added to facilitate imine formation.

  • The reducing agent is added portion-wise or the mixture is subjected to hydrogenation conditions.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction is worked up by quenching any remaining reducing agent and removing the solvent.

  • The crude product is purified by distillation or chromatography to yield the chiral cyclopentylamine.

Synthesis of a Xanthine-Based Adenosine Antagonist (Illustrative Protocol)

This protocol describes the coupling of a chiral cyclopentyl-containing intermediate to a xanthine core.[6]

Materials:

  • 8-Bromo-1,3-dimethylxanthine

  • A chiral cyclopentyl-containing alcohol or amine

  • A suitable base (e.g., potassium carbonate)

  • Dimethylformamide (DMF)

Procedure:

  • 8-Bromo-1,3-dimethylxanthine and the chiral cyclopentyl-containing nucleophile are dissolved in DMF.

  • The base is added, and the mixture is heated to a specified temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

Synthetic Workflow for Adenosine Antagonist Synthesis

G cluster_0 Synthesis from this compound cluster_1 Alternative Chiral Synthon Route A This compound B Formation of Chiral Cyclopentylamine A->B C Heterocycle Formation/Coupling B->C D Adenosine Antagonist C->D E Alternative Chiral Cyclopentane Precursor F Functional Group Interconversion (if needed) E->F G Heterocycle Formation/Coupling F->G F->G H Adenosine Antagonist G->H

Caption: Routes to chiral adenosine antagonists.

Conclusion

This compound is a valuable and versatile chiral building block in drug discovery, particularly for the synthesis of prostaglandins and adenosine antagonists. Its utility is underscored by its commercial availability and the potential for stereocontrolled transformations.

In prostaglandin synthesis, it offers a direct route to key intermediates, though the well-established Corey lactone pathway provides robust stereocontrol through its bicyclic nature. The choice between these synthons will depend on the specific target molecule, desired overall yield, and the synthetic strategy employed.

For adenosine antagonists, this compound serves as a precursor to the crucial chiral cyclopentylamine moiety. While alternative chiral starting materials can offer more direct synthetic routes, the flexibility of our title compound allows for the generation of a wider array of cyclopentylamine derivatives for structure-activity relationship studies.

Ultimately, the selection of the optimal chiral synthon is a strategic decision that must be guided by a thorough evaluation of synthetic efficiency, stereochemical control, and the overall goals of the drug discovery program. This guide provides a foundational comparison to aid researchers in making these critical decisions.

References

A Comparative Guide to Prostaglandin Precursors: Methyl (1S)-3-oxocyclopentaneacetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of prostaglandins is a critical endeavor. These lipid compounds, with their diverse physiological effects, are the basis for numerous therapeutic agents. The stereochemistry of the cyclopentane core is paramount for biological activity, making the choice of chiral building blocks a key determinant of synthetic success. This guide provides an objective comparison of Methyl (1S)-3-oxocyclopentaneacetate and its common alternative, the Corey lactone, as precursors in prostaglandin synthesis.

Certificate of Analysis: A Quality Benchmark

A Certificate of Analysis (CoA) is a crucial document that outlines the quality and purity of a chemical substance. While a specific CoA for this compound was not publicly available, the following table provides a representative example of the quality parameters for a closely related and widely used prostaglandin intermediate, (-)-Corey lactone diol.[1][2][3] These parameters serve as a benchmark for what researchers should expect in terms of quality control for such critical starting materials.

Table 1: Representative Certificate of Analysis for a Prostaglandin Precursor

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98%High-Performance Liquid Chromatography
Melting Point 114-118 °CUSP <741>
Optical Rotation Specific rotation conforms to referenceUSP <781>
Identity (¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Residual Solvents Meets USP <467> requirementsGas Chromatography
Water Content ≤ 0.5%Karl Fischer Titration

Performance Comparison in Prostaglandin Synthesis

The ultimate measure of a precursor's utility lies in its performance in the total synthesis of the target prostaglandin. The overall yield is a critical factor, directly impacting the cost-effectiveness and scalability of the process. Below is a comparison of reported overall yields for the synthesis of Prostaglandin F2α (PGF2α) and other analogues using different precursor strategies.

Table 2: Comparison of Overall Yields in Prostaglandin Synthesis

Precursor/StrategyTarget ProstaglandinOverall YieldReference
Chemoenzymatic synthesis via bromohydrin (a Corey lactone equivalent)Prostaglandin F2α (PGF2α)Not explicitly stated as a single % for the entire process, but key steps have high yields (e.g., 10.6 g of PGF2α from 14.2 g of lactone)[4][5]
Chemoenzymatic synthesis from dichloro-containing bicyclic ketoneCloprostenol3.8 - 8.4% (over 11-12 steps)[6]
Chemoenzymatic synthesis from dichloro-containing bicyclic ketoneBimatoprost3.8 - 8.4% (over 11-12 steps)[6]
Chemoenzymatic synthesis from dichloro-containing bicyclic ketonePGF2α3.8 - 8.4% (over 11-12 steps)[6]
Chemoenzymatic synthesis from dichloro-containing bicyclic ketoneFluprostenol3.8 - 8.4% (over 11-12 steps)[6]
Chemoenzymatic synthesis from dichloro-containing bicyclic ketoneTravoprost3.8 - 8.4% (over 11-12 steps)[6]

It is important to note that the yields reported are from different synthetic routes and may not be directly comparable due to variations in reaction conditions and scales. However, these data highlight the feasibility of achieving multi-gram scale synthesis of prostaglandins through chemoenzymatic strategies.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in complex organic synthesis. The following sections provide methodologies for key transformations in the synthesis of chiral cyclopentanone precursors.

Enzymatic Kinetic Resolution of a Pro-chiral Cyclopentenone Derivative

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This protocol describes the resolution of a racemic 4-hydroxycyclopentenone derivative, a common intermediate.

Materials:

  • Racemic 4-hydroxycyclopentenone

  • Lipase (e.g., from Candida antarctica, immobilized)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of racemic 4-hydroxycyclopentenone in toluene, add the immobilized lipase and vinyl acetate.

  • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) and monitored by a suitable analytical technique (e.g., chiral HPLC or GC).

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and the acylated product.

  • The enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-acetate is separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

HPLC Analysis for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is crucial to validate the success of a chiral separation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

  • UV detector

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used. The exact ratio may need to be optimized for specific compounds.

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers with the mobile phase at a constant flow rate.

  • Detect the enantiomers using the UV detector at an appropriate wavelength.

  • The retention times for the two enantiomers will be different.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[7]

Visualizing the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates a generalized chemoenzymatic workflow for the synthesis of prostaglandins, highlighting the key stages of enzymatic resolution and subsequent chemical transformations.

G Chemoenzymatic Prostaglandin Synthesis Workflow cluster_0 Enzymatic Resolution cluster_1 Chemical Synthesis racemic Racemic Precursor (e.g., 4-hydroxycyclopentenone) enzyme Lipase-catalyzed Kinetic Resolution racemic->enzyme Acyl Donor enantiomers Separated Enantiomers ((S)-alcohol & (R)-acetate) enzyme->enantiomers intermediate Chiral Intermediate (e.g., this compound) enantiomers->intermediate Chemical Modification side_chain Side Chain Introduction (Wittig or Horner-Wadsworth-Emmons) intermediate->side_chain prostaglandin Prostaglandin Analog side_chain->prostaglandin

Chemoenzymatic synthesis workflow.

This guide provides a comparative overview of key precursors in prostaglandin synthesis, emphasizing the importance of quality control, performance metrics, and detailed experimental protocols. The choice of synthetic route and starting material will ultimately depend on the specific target molecule, desired scale, and available resources. The provided data and protocols aim to assist researchers in making informed decisions for the efficient and successful synthesis of these vital therapeutic compounds.

References

Safety Operating Guide

Navigating the Disposal of Methyl (1S)-3-oxocyclopentaneacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl (1S)-3-oxocyclopentaneacetate, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling and disposal-related activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[1].

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for Methyl 3-oxocyclopentane-1-carboxylate, which should be considered as indicative for this compound in the absence of specific data.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed[1]
Skin IrritationGHS07WarningH315: Causes skin irritation[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicityGHS07WarningH335: May cause respiratory irritation[1]

Experimental Protocol for Waste Management

There are no recommended laboratory-scale procedures for the neutralization or chemical degradation of this compound. The standard and safest method of disposal is through a licensed professional hazardous waste management service, typically involving high-temperature incineration[1][2].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound separately from other chemical waste streams to avoid unintended reactions[3]. This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsate from cleaning contaminated glassware.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap[4].

    • The container must be clearly and accurately labeled as "Hazardous Waste"[4].

    • The label should include the full chemical name: "this compound," and indicate the associated hazards (e.g., "Irritant," "Harmful if swallowed")[4].

  • Safe Storage of Waste:

    • Keep the waste container tightly sealed when not in use[1][2].

    • Store the container in a designated and well-ventilated satellite accumulation area or a central hazardous waste storage facility[1][4].

    • The storage area must be away from sources of heat, sparks, and open flames[2][4].

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[2][4].

    • Provide an accurate description of the waste, including its composition and volume, as required.

  • Documentation:

    • Complete all necessary hazardous waste manifests and other regulatory paperwork as provided by your EHS department or the waste disposal service. Accurate record-keeping is a legal requirement[4].

Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the drain[3][4].

  • Do NOT place containers of this chemical in the regular trash[4].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste segregate Segregate waste into a dedicated container start->segregate improper_disposal Improper Disposal (Drain or Trash) start->improper_disposal label_container Label container as 'Hazardous Waste' with chemical name and hazards segregate->label_container store_safely Store container in a designated, ventilated area away from ignition sources label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company store_safely->contact_ehs documentation Complete all required waste manifests and paperwork contact_ehs->documentation disposal Arrange for pickup and disposal by licensed professionals documentation->disposal stop STOP! Prohibited. improper_disposal->stop

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling Methyl (1S)-3-oxocyclopentaneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Methyl (1S)-3-oxocyclopentaneacetate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.Protects against splashes and airborne particles that could cause serious eye irritation or injury.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.Prevents skin contact, as related compounds can cause skin irritation.
Body Protection A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.Minimizes skin exposure to spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary.Related ketone and ester compounds can be harmful if inhaled. Proper ventilation is crucial to minimize respiratory exposure.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation:

  • Designate a specific, well-ventilated work area, preferably a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Before handling, put on all required PPE as detailed in the table above.

  • Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.

Handling:

  • Handle the compound in a manner that minimizes the generation of vapors and aerosols.

  • Use spark-proof tools and equipment to prevent ignition, as related compounds are flammable.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Keep the container tightly sealed to prevent evaporation and contamination.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Excess Chemical: Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[1]

  • Contaminated Labware (e.g., gloves, wipes): Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Prepare well-ventilated workspace (fume hood) prep1->prep2 prep3 Assemble equipment and spill kit prep2->prep3 handle1 Minimize vapor/aerosol generation prep3->handle1 handle2 Use spark-proof tools handle1->handle2 handle3 Keep container closed handle2->handle3 dispose1 Segregate as hazardous waste handle3->dispose1 dispose2 Use labeled, sealed container dispose1->dispose2 dispose3 Arrange for professional disposal dispose2->dispose3

Safe handling and disposal workflow.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.